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Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of Imidapril tert-butyl ester-d3

Executive Summary This technical guide details the synthesis pathway for Imidapril tert-butyl ester-d3 , a deuterated stable isotope derivative of the angiotensin-converting enzyme (ACE) inhibitor Imidapril.[1] This comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis pathway for Imidapril tert-butyl ester-d3 , a deuterated stable isotope derivative of the angiotensin-converting enzyme (ACE) inhibitor Imidapril.[1] This compound serves as a critical internal standard (IS) for bioanalytical assays (LC-MS/MS) used in pharmacokinetic profiling.

The target molecule is the tert-butyl ester analog of Imidapril, featuring a trideuteromethyl (


) group at the N1 position of the imidazolidine ring. The tert-butyl protection at the 4-carboxylic acid position offers enhanced lipophilicity and stability compared to the free acid, preventing premature hydrolysis during extraction protocols.
Key Chemical Specifications
  • Target: Imidapril tert-butyl ester-d3[1]

  • Chemical Name: (4S)-3-{[(2S)-2-{[(1S)-1-ethoxycarbonyl-3-phenylpropyl]amino}propanoyl]}-1-(methyl-d3)-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester[1]

  • Molecular Formula:

    
    [1]
    
  • Isotopic Enrichment:

    
     deuterium incorporation at the N-methyl site.
    

Retrosynthetic Analysis

The synthesis is designed based on a convergent strategy, assembling the molecule from two primary pharmacophores: the deuterated imidazolidine core and the homophenylalanine side chain.

Strategic Disconnection
  • Disconnection Site: The amide bond connecting the imidazolidine ring nitrogen (N3) and the alanine moiety.[1]

  • Fragment A (Core): tert-Butyl (4S)-1-(methyl-d3)-2-oxoimidazolidine-4-carboxylate.[1][2] This fragment carries the isotopic label.

  • Fragment B (Side Chain): N-[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine (ECPA).[1] This is the commercially available "Imidapril side chain."

Rationale for Deuteration Site: The N1-methyl group on the imidazolidine ring is metabolically stable and chemically accessible via nucleophilic substitution using Iodomethane-d3 (


).[1] This avoids deuterium loss during acidic workups or metabolic exchange.

Detailed Synthesis Protocol

Phase 1: Synthesis of the Deuterated Core

Objective: Preparation of tert-butyl (4S)-1-(methyl-d3)-2-oxoimidazolidine-4-carboxylate.

Step 1.1: Precursor Preparation

Starting Material: (S)-3-Benzyloxycarbonyl-2-oxoimidazolidine-4-carboxylic acid.

  • Reaction: Protection of the carboxylic acid as a tert-butyl ester.[1]

  • Reagents: Isobutylene, catalytic

    
     (or tert-butyl trichloroacetimidate).[1]
    
  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane.[1]

  • Mechanism: Acid-catalyzed addition of the carboxyl group to the alkene (isobutylene) generates the acid-labile tert-butyl ester, orthogonal to the benzyl carbamate (Cbz) protecting group.[1]

Step 1.2: Isotopic Labeling (N-Methylation)[1]
  • Substrate: tert-Butyl (4S)-3-benzyloxycarbonyl-2-oxoimidazolidine-4-carboxylate.[2]

  • Reagents: Sodium Hydride (NaH, 60% dispersion), Iodomethane-d3 (

    
    , >99.5 atom % D).[1]
    
  • Solvent: Anhydrous DMF.

  • Conditions:

    
     to RT, 4 hours.
    
  • Protocol:

    • Suspend NaH (1.2 eq) in anhydrous DMF under nitrogen.

    • Add the substrate dropwise at

      
      . Stir for 30 min to ensure deprotonation of the N1-imidazolidine nitrogen.
      
    • Add

      
       (1.5 eq) slowly.
      
    • Monitor via TLC/LC-MS for the disappearance of starting material.[1]

    • Outcome: The Cbz group on N3 prevents over-methylation, directing the

      
       group exclusively to the N1 position.
      
Step 1.3: Deprotection (Hydrogenolysis)[1]
  • Reagents:

    
     gas (1 atm), 10% Pd/C catalyst.
    
  • Solvent: Methanol or Ethanol.[1][3]

  • Conditions: RT, 2–4 hours.

  • Mechanism: Catalytic hydrogenolysis cleaves the Cbz group, liberating the secondary amine at N3, yielding Fragment A .

Phase 2: Coupling and Final Assembly

Objective: Coupling of Fragment A with Fragment B (ECPA).

Step 2.1: Activation and Coupling
  • Reagents: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC[1]·HCl; HOBt (Hydroxybenzotriazole).

  • Solvent: Anhydrous DCM or THF.[1]

  • Protocol:

    • Dissolve N-[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine (Fragment B, 1.0 eq) in DCM.

    • Add EDC[3]·HCl (1.2 eq) and HOBt (1.2 eq) at

      
       to activate the carboxylic acid.
      
    • Add the deuterated amine (Fragment A , 1.0 eq) and triethylamine (2.0 eq).

    • Stir at RT overnight.

    • Workup: Wash with 5% citric acid, saturated

      
      , and brine. Dry over 
      
      
      
      .
    • Purification: Flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

Analytical Validation & QC

Data Summary Table
ParameterSpecificationMethod of Verification
Appearance White to off-white solidVisual Inspection
Purity (Chemical)

HPLC-UV (210/254 nm)
Isotopic Enrichment

d3
HRMS (ESI+)
Mass Shift M+3 relative to unlabeled stdLC-MS
Proton NMR Absence of N-CH3 singlet (~2.7 ppm)

-NMR (400 MHz, DMSO-d6)
Carbon NMR Septet at N-CD3 position

-NMR
Diagnostic NMR Signals
  • Unlabeled Imidapril: Shows a sharp singlet at

    
     ppm corresponding to the 
    
    
    
    group.[1]
  • Imidapril-d3: This singlet disappears completely. A new signal may appear in the

    
     spectrum as a weak septet (due to C-D coupling) around 30-35 ppm.
    
  • tert-Butyl Group: Strong singlet at

    
     ppm (9H).[1]
    

Pathway Visualization

The following diagram illustrates the convergent synthesis pathway, highlighting the critical deuteration step and the orthogonal protection strategy.

Imidapril_d3_Synthesis Start L-Asparagine Derivative (Cbz-Protected) Step1 Imidazolidine Core (Cbz-N-Ring-COOH) Start->Step1 1. Hofmann Rearrangement 2. Cyclization (CDI/Phosgene) Step2 tert-Butyl Ester Intermediate (Cbz-N-Ring-COO-tBu) Step1->Step2 Isobutylene / H2SO4 (Esterification) Step3 Deuterated Intermediate (Cbz-N(CD3)-Ring-COO-tBu) Step2->Step3 CD3-I / NaH / DMF (N-Methylation) FragmentA Fragment A: De-protected Core (HN(CD3)-Ring-COO-tBu) Step3->FragmentA H2 / Pd/C (Cbz Removal) Final TARGET: Imidapril tert-butyl ester-d3 FragmentA->Final FragmentB Fragment B: Side Chain (ECPA) FragmentB->Final Coupling (EDC/HOBt)

Caption: Convergent synthesis of Imidapril tert-butyl ester-d3 highlighting the N-methylation with CD3I.

References

  • Prime Scholars. (2025). Synthesis of Stable Imidapril Hydrochloride. Retrieved from

  • PrepChem. (n.d.). Synthesis of tert-butyl (4S)-1-methyl-2-oxo-imidazolidine-4-carboxylate. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5464343, Imidapril. Retrieved from [1]

  • MDPI. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid.[2][3][4][5][6][7] Molbank 2024, M1835.[6][7] Retrieved from

  • Google Patents. (2016). JP2016108315A - Improved method for producing (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity Quantitation of Imidapril tert-butyl ester using Deuterated Internal Standards

Part 1: Introduction & Scientific Rationale[1] The Analytical Challenge Imidapril tert-butyl ester (Imidapril-TBE) is a critical synthetic intermediate in the manufacturing of Imidapril, a widely used Angiotensin-Convert...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Scientific Rationale[1]

The Analytical Challenge

Imidapril tert-butyl ester (Imidapril-TBE) is a critical synthetic intermediate in the manufacturing of Imidapril, a widely used Angiotensin-Converting Enzyme (ACE) inhibitor. In the final steps of synthesis, the tert-butyl group is removed to yield the active pharmaceutical ingredient (API). Consequently, residual Imidapril-TBE is considered a process-related impurity .

Regulatory guidelines (ICH Q3A/B) mandate the rigorous control of such intermediates in the final API. However, quantifying Imidapril-TBE presents unique challenges:

  • Structural Similarity: The impurity differs from the API only by the ester protection group, leading to similar fragmentation patterns.

  • Matrix Suppression: In a purity assay, the API (Imidapril) is present at saturation levels (mg/mL), while the target impurity is at trace levels (ng/mL). The massive ionization competition from the API can suppress the signal of the impurity.

  • Hydrolytic Instability: Tert-butyl esters are acid-labile. Improper sample handling can degrade the analyte before detection.

The Solution: Stable Isotope Dilution

To overcome these hurdles, this protocol utilizes Imidapril tert-butyl ester-d3 as a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Mechanism of Action: The d3-IS is chemically identical to the analyte but has a mass shift of +3 Da. It co-elutes with the impurity, experiencing the exact same matrix suppression and extraction losses.

  • Normalization: By calculating the response ratio (Analyte Area / IS Area), the method auto-corrects for ionization variability, ensuring high accuracy even in the presence of a "heavy" API matrix.

Part 2: Chemical Context & Materials[1][3]

Analyte & Standard Information
ComponentChemical NameRoleMolecular Mass (approx.)
Analyte Imidapril tert-butyl esterTarget Impurity461.55 Da
Internal Standard Imidapril tert-butyl ester-d3Correction Reference464.57 Da
Matrix Imidapril Hydrochloride (API)Sample Background405.44 Da (Free Base)
Reagents
  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Ammonium Formate (Volatile buffer).

  • Water: Milli-Q (18.2 MΩ·cm).

  • Acidifier: Formic Acid (FA) – Note: Avoid Trifluoroacetic acid (TFA) as it induces strong ion suppression and may degrade the t-butyl ester.

Part 3: Experimental Protocol

LC-MS/MS Configuration

The method uses a Reversed-Phase Liquid Chromatography (RPLC) coupled with a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Chromatographic Conditions:

  • Column: C18, 100 x 2.1 mm, 1.7 µm particle size (e.g., Waters ACQUITY BEH or Phenomenex Kinetex).

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 20% Initial Hold
1.00 20% Begin Ramp
6.00 90% Elute Impurity (Imidapril-TBE is hydrophobic)
7.00 90% Wash
7.10 20% Re-equilibration

| 10.00 | 20% | End Run |

Mass Spectrometry Parameters (ESI+):

  • Ionization: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

  • MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Imidapril-TBE 462.3 [M+H]+406.2 (Loss of t-butyl)3020
Imidapril-TBE-d3 465.3 [M+H]+409.2 (Loss of t-butyl)3020

Note: The transition corresponding to the loss of the tert-butyl group (neutral loss of isobutene, -56 Da) is typically the most abundant product ion for these esters.

Sample Preparation Workflow

This workflow is designed to minimize hydrolysis of the ester while extracting it from the bulk API.

Step 1: Stock Preparation

  • Dissolve Imidapril-TBE reference standard in Acetonitrile (1 mg/mL).

  • Dissolve Imidapril-TBE-d3 (IS) in Acetonitrile (1 mg/mL).

  • Prepare a Working IS Solution at 100 ng/mL in 50:50 Acetonitrile:Water.

Step 2: Sample Extraction (Dilute-and-Shoot)

  • Weigh 10 mg of Imidapril API sample.

  • Dissolve in 10 mL of 50% Acetonitrile (Final conc: 1 mg/mL API).

  • Transfer 100 µL of this solution to a vial.

  • Add 10 µL of Working IS Solution (Internal Standard Spike).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 mins (to settle any particulates).

  • Inject 5 µL into LC-MS/MS.

Part 4: Visualization of Methodology

Analytical Workflow Diagram

The following diagram illustrates the critical path from sample preparation to data normalization, highlighting the role of the Deuterated IS.

AnalyticalWorkflow Sample Imidapril API Sample (Contains Trace Impurity) Mix Homogenization (Vortex) Sample->Mix IS Add IS Spike (Imidapril-TBE-d3) IS->Mix Correction Factor LC LC Separation (C18 Column) Mix->LC Injection MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Data Processing (Ratio: Analyte/IS) MS->Data Signal Output

Caption: Figure 1. Self-validating workflow. The IS is added prior to injection to correct for volumetric errors and matrix suppression in the MS source.

Matrix Effect Correction Logic

This diagram explains why the d3-IS is necessary when analyzing impurities in a high-concentration API background.

MatrixEffect cluster_0 Without Internal Standard cluster_1 With Deuterated IS (d3) API_High High Conc. API (Ion Suppression Zone) Impurity Impurity Signal (Suppressed/Variable) API_High->Impurity Competes for Charge API_High2 High Conc. API (Ion Suppression Zone) Impurity2 Impurity Signal (Suppressed) API_High2->Impurity2 IS_d3 IS-d3 Signal (Equally Suppressed) API_High2->IS_d3 Result Ratio (Impurity/IS) (Constant/Accurate) Impurity2->Result Normalization IS_d3->Result Normalization

Caption: Figure 2. Mechanism of Matrix Effect Correction. The IS experiences identical suppression to the analyte, rendering the final ratio robust against matrix variations.

Part 5: Validation & Troubleshooting

Validation Parameters (FDA/EMA Guidelines)

To ensure the method meets regulatory standards [1, 2], the following parameters must be validated:

  • Selectivity: Inject a "Blank API" (if available) and the IS alone. Ensure the IS does not contribute interference to the analyte channel (Cross-talk).

    • Acceptance: Interference < 20% of LLOQ.

  • Isotope Contribution: Inject the high concentration Analyte (Imidapril-TBE) without IS. Check for signal in the IS channel (d3).

    • Note: Natural isotopes (C13) can contribute to the M+3 channel. If significant, adjust the IS concentration higher to swamp this effect.

  • Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL spiked into the matrix.

    • Weighting: 1/x² regression is recommended for wide dynamic ranges.

Troubleshooting Guide
IssueProbable CauseCorrective Action
IS Signal Drop Ion Suppression from APIImprove chromatographic separation. Ensure the API elutes earlier or later than the TBE impurity.
Peak Tailing Secondary InteractionsIncrease buffer strength (Ammonium Formate) or verify column age.
Analyte Degradation Hydrolysis of EsterKeep samples at 4°C in the autosampler. Use Acetonitrile instead of Methanol (Methanol can cause transesterification).
RT Shift Deuterium Isotope Effectd3 compounds may elute slightly earlier than non-deuterated analogs. This is normal; ensure the integration window covers both.

Part 6: References

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation.[2][3] (2011).[4][5] Link

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[6][7] (2018).[6][8] Link

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.Link

  • Santa Cruz Biotechnology. Imidapril-d3 tert-Butyl Ester Product Data.Link

  • BenchChem. Correcting for Matrix Effects in Mass Spectrometry Using Deuterated Standards.Link

Sources

Application

Application Note: Determination of HPLC Retention Time for Imidapril tert-Butyl Ester-d3

Introduction: The Critical Role of Deuterated Internal Standards in Pharmaceutical Analysis In the landscape of quantitative analysis, particularly within drug development and bioanalysis, achieving the highest degree of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Deuterated Internal Standards in Pharmaceutical Analysis

In the landscape of quantitative analysis, particularly within drug development and bioanalysis, achieving the highest degree of accuracy and precision is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical products, offering high sensitivity, resolution, and reproducible results.[1] For robust and reliable quantification, especially when coupled with mass spectrometry, the use of stable isotope-labeled internal standards is the gold standard.

Imidapril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension, is a prodrug that is hydrolyzed in vivo to its active metabolite, imidaprilat.[2][3] Accurate quantification of imidapril and its metabolites is crucial for pharmacokinetic and bioavailability studies. Imidapril tert-butyl ester-d3 is a deuterated analog of an imidapril derivative, designed to serve as an internal standard in such analyses.[4] Deuterated internal standards are chemically almost identical to the analyte of interest, with hydrogen atoms replaced by deuterium.[5][6] This subtle mass difference allows for differentiation by a mass spectrometer, while their nearly identical physicochemical properties ensure they behave similarly throughout sample preparation and chromatographic separation.[5][6] This co-elution behavior is critical for correcting variations arising from sample extraction, matrix effects, and instrument response.[5][6]

This application note provides a detailed protocol for determining the HPLC retention time of Imidapril tert-butyl ester-d3 using a reverse-phase HPLC (RP-HPLC) method. The method is developed based on established principles of HPLC for pharmaceutical analysis and existing methods for imidapril, ensuring scientific validity and practical applicability for researchers, scientists, and drug development professionals.[1][7][8][9][10]

Scientific Rationale and Method Design

The fundamental principle of this method is reverse-phase chromatography, which separates compounds based on their hydrophobicity.[11][12] A non-polar stationary phase (typically C18) is used with a polar mobile phase.[11][12] Compounds with higher hydrophobicity will have a stronger affinity for the stationary phase and thus will be retained longer, resulting in a later retention time.

Imidapril tert-butyl ester-d3, due to the presence of the tert-butyl ester group, is expected to be more hydrophobic than imidapril itself. Therefore, it is anticipated to have a longer retention time on a C18 column under identical mobile phase conditions. The deuterium labeling is not expected to significantly alter the retention time compared to its non-deuterated counterpart.

The selection of the HPLC parameters is guided by existing validated methods for imidapril analysis to ensure a high probability of successful separation.[2][13][14][15]

  • Column: A C18 column is the most common choice for imidapril analysis due to its versatility and ability to separate moderately polar compounds.[2][13][14][15]

  • Mobile Phase: A mixture of an aqueous buffer and organic solvents (acetonitrile and/or methanol) is standard for RP-HPLC. An acidic pH for the aqueous buffer is often employed for ACE inhibitors to ensure they are in a single ionic form and to improve peak shape.[2][13][14]

  • Detection: UV detection is a common and robust method for compounds containing chromophores, such as imidapril. The detection wavelength is selected based on the UV absorbance maximum of the analyte. For imidapril, wavelengths in the range of 210-220 nm are typically used.[2][13]

Experimental Protocol

This protocol details the steps for determining the HPLC retention time of Imidapril tert-butyl ester-d3.

Materials and Reagents
  • Imidapril tert-butyl ester-d3 reference standard[4]

  • Imidapril hydrochloride reference standard[16]

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Potassium dihydrogen phosphate (KH2PO4), analytical grade

  • Orthophosphoric acid (H3PO4), analytical grade

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. These are starting points and may require minor optimization based on the specific instrumentation and column used.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA standard choice for imidapril analysis, providing good resolution.[2][13]
Mobile Phase A: 25 mM KH2PO4 buffer, pH 2.5 (adjusted with H3PO4) B: Acetonitrile:Methanol (50:50, v/v)An acidic buffer ensures consistent ionization of the analyte. Acetonitrile and methanol are common organic modifiers in RP-HPLC.[2][13][14]
Gradient IsocraticFor initial retention time determination, an isocratic elution is simpler and provides a stable baseline.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.[2][13]
Column Temperature 30 °CMaintaining a constant temperature is crucial for reproducible retention times.[17][18]
Injection Volume 10 µLA standard injection volume.
Detection Wavelength 215 nmBased on the UV absorbance spectra of imidapril and related structures.[2]
Run Time 15 minutesSufficient to allow for the elution of both imidapril and the more retained ester.
Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Imidapril tert-butyl ester-d3 reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

Note: Prepare a separate set of solutions for the Imidapril hydrochloride reference standard for comparison.

HPLC Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject the mobile phase (blank) to ensure no interfering peaks are present.

  • Standard Injections: Inject the working standard solution of Imidapril tert-butyl ester-d3 (100 µg/mL) in triplicate.

  • Data Acquisition: Record the chromatograms and the retention time for each injection.

  • (Optional) Comparative Injection: Inject the working standard solution of Imidapril hydrochloride to determine its retention time under the same conditions for comparison.

Data Presentation and Expected Results

The retention time is the time taken for the analyte to travel from the injector to the detector.[17] It is a characteristic parameter for a given compound under specific chromatographic conditions.

Table 1: Expected Retention Times

CompoundExpected Retention Time (min)Rationale for Estimation
Imidapril~ 4.5 - 6.5Based on published methods for imidapril under similar conditions.[2][13]
Imidapril tert-butyl ester-d3~ 8.0 - 12.0The addition of the hydrophobic tert-butyl ester group will significantly increase retention on a C18 column compared to imidapril.

Note: The expected retention times are estimates. Actual retention times can vary depending on the specific HPLC system, column age, and exact mobile phase composition.[17][18][19]

Workflow and Logic Diagram

The following diagram illustrates the experimental workflow for determining the HPLC retention time.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase equilibrate System Equilibration prep_mobile->equilibrate prep_standard Prepare Standard Solution inject_standard Inject Standard prep_standard->inject_standard inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_standard acquire_data Acquire Chromatogram inject_standard->acquire_data determine_rt Determine Retention Time acquire_data->determine_rt

Caption: Experimental workflow for HPLC retention time determination.

Trustworthiness and Self-Validation

The protocol described is designed to be a self-validating system. Key aspects that ensure the trustworthiness of the results include:

  • System Suitability: Before sample analysis, a series of system suitability tests should be performed to ensure the chromatographic system is performing adequately. This typically includes multiple injections of a standard to assess the repeatability of the retention time, peak area, and other parameters.

  • Specificity: The injection of a blank solution confirms that no interfering peaks from the mobile phase or system contribute to the chromatogram at the retention time of the analyte.

  • Reproducibility: The protocol calls for triplicate injections of the standard solution. The relative standard deviation (RSD) of the retention times should be within acceptable limits (typically <1%) to demonstrate the reproducibility of the measurement.

Method validation is a formal process to demonstrate that an analytical procedure is suitable for its intended purpose.[1][7][9] While this application note provides a method for retention time determination, a full validation according to ICH guidelines would be required for its use in a regulated environment.[7] This would involve assessing parameters such as accuracy, precision, linearity, range, and robustness.[1][7][9]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the determination of the HPLC retention time of Imidapril tert-butyl ester-d3. By leveraging established chromatographic principles and existing methods for the parent compound, this guide offers a reliable starting point for researchers and analytical scientists. The use of deuterated internal standards like Imidapril tert-butyl ester-d3 is indispensable for developing high-quality, robust quantitative assays essential for modern drug development. The detailed methodology and the underlying scientific rationale presented herein are intended to facilitate the seamless integration of this internal standard into routine analytical workflows.

References

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Factors Impacting Chromatography Retention Time.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • What Factors Influence HPLC Retention Time Precision? Altabrisa Group.
  • Deuterated Standards for LC-MS Analysis.
  • Introduction to deuterated internal standards in mass spectrometry. Benchchem.
  • A BRIEF REVIEW ON HPLC METHOD VALID
  • Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. Impactfactor.
  • RP-HPLC Method Development and Validation for the Simultaneous Estimation of Imidapril HCl and Amlodipine Besylate in Bulk and Tablet.
  • SIMULTANEOUS ESTIMATION OF IMIDAPRIL HYDROCHLORIDE AND HYDROCHLOROTHIAZIDE BY RP-HPLC. International Journal of Pharmacy and Biological Sciences.
  • Steps for HPLC Method Valid
  • A Review on HPLC Method Development and Validation. International Journal of Pharmacy & Pharmaceutical Research.
  • UV derivative spectrophotometric and RP-HPLC methods for determination of imidapril hydrochloride in tablets and for its stability assessment in solid state.
  • Causes of Retention Time Drift in HPLC. Element Lab Solutions.
  • UV DERIVATIVE SPECTROPHOTOMETRIC AND RP-HPLC METHODS FOR DETERMINATION OF IMIDAPRIL HYDROCHLORIDE IN TABLETS AND FOR ITS STABILI.
  • Imidapril hydrochloride. Sigma-Aldrich.
  • Reverse Phase Chrom
  • Reverse Phase vs Normal Phase in HPLC. Labtech.
  • Chemical Name : Imidapril-d3 tert-Butyl Ester.
  • Development and Validation of a Stability-Indicating HPLC Method for Imidapril and Its Degradation Products Using a Design of Experiment (DoE) Approach. PubMed.

Sources

Method

Application Note &amp; Protocol: A Guide to Pharmacokinetic Study Design Using Imidapril tert-Butyl Ester-d3 as an Internal Standard

For: Researchers, scientists, and drug development professionals. Abstract This comprehensive guide details the strategic design and practical execution of pharmacokinetic (PK) studies for the angiotensin-converting enzy...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the strategic design and practical execution of pharmacokinetic (PK) studies for the angiotensin-converting enzyme (ACE) inhibitor, Imidapril. It emphasizes the critical role of a stable isotope-labeled internal standard, specifically Imidapril tert-butyl ester-d3, in achieving accurate and robust bioanalytical data. This document provides in-depth protocols for study design, bioanalytical method validation using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and pharmacokinetic data analysis, grounded in current regulatory expectations and scientific best practices.

Introduction: The Significance of Imidapril and the Rationale for a Deuterated Internal Standard

Imidapril is an orally administered prodrug that is rapidly hydrolyzed in the liver to its active metabolite, Imidaprilat.[1][2] Imidaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system. By inhibiting ACE, Imidaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1][3] This mechanism of action makes Imidapril an effective therapeutic agent for hypertension and chronic heart failure.[1]

Accurate characterization of the pharmacokinetic profile of Imidapril and Imidaprilat is paramount for determining optimal dosing regimens, assessing bioequivalence, and understanding potential drug-drug interactions. Pharmacokinetic studies aim to elucidate the absorption, distribution, metabolism, and excretion (ADME) of a drug.[4][5] A key challenge in quantitative bioanalysis is the potential for variability introduced during sample processing and analysis. To mitigate this, an ideal internal standard (IS) is employed. A stable isotope-labeled (SIL) internal standard, such as Imidapril-d3, is considered the gold standard for LC-MS/MS-based quantification.[6][7]

Imidapril-d3 tert-Butyl Ester serves as a precursor to the deuterated active metabolite, while Imidapril-d3 hydrochloride can be used directly as the internal standard for the prodrug.[8][9][10] The use of a deuterated analog is advantageous because it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[6][11] The mass difference due to the deuterium atoms allows for its distinct detection by the mass spectrometer, enabling precise and accurate quantification of the target analyte.[7]

Pre-clinical and Clinical Pharmacokinetic Study Design

The design of a pharmacokinetic study is critical for generating meaningful data. The following sections outline key considerations for both pre-clinical and clinical study designs for Imidapril.

Pre-clinical Study Design: Animal Models and Rationale

Objective: To determine the pharmacokinetic profile of Imidapril and Imidaprilat in a relevant animal species to support safety and efficacy studies.

Animal Model Selection: The choice of animal model is crucial and should be based on similarities in drug metabolism to humans. For Imidapril, both rats and dogs have been used in pre-clinical studies.[12]

Dosing and Route of Administration:

  • Dose Selection: Doses should be selected to cover the expected therapeutic range and a potential high-dose scenario to assess dose-proportionality.

  • Route of Administration: As Imidapril is intended for oral administration in humans, the oral route should be the primary route in pre-clinical studies. An intravenous (IV) administration group is also recommended to determine absolute bioavailability.

Sampling Schedule: Blood samples should be collected at appropriate time points to adequately define the plasma concentration-time profile. This includes frequent sampling around the expected Tmax and a sufficient duration to capture the elimination phase. Based on available data, the following sampling schedule is recommended:

  • Pre-dose (0 h)

  • Post-dose: 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours.

Sample Collection and Handling:

  • Blood Collection: Blood should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation: Plasma should be separated by centrifugation as soon as possible and stored frozen at -80°C until analysis to ensure analyte stability.

G cluster_preclinical Pre-clinical PK Study Workflow animal_selection Animal Model Selection (e.g., Rats, Dogs) dosing Dosing (Oral & IV) animal_selection->dosing Rationale: Metabolic Similarity sampling Blood Sampling (Defined Time Points) dosing->sampling Single & Multiple Dose processing Plasma Preparation & Storage (-80°C) sampling->processing Anticoagulant (EDTA) analysis Bioanalysis (LC-MS/MS) processing->analysis Internal Standard Addition pk_analysis Pharmacokinetic Data Analysis analysis->pk_analysis Concentration-Time Data

Caption: Pre-clinical Pharmacokinetic Study Workflow for Imidapril.

Clinical Study Design: Human Pharmacokinetics

Objective: To characterize the single and multiple-dose pharmacokinetics of Imidapril and Imidaprilat in healthy volunteers and patient populations.

Study Population:

  • Healthy Volunteers: To establish the baseline pharmacokinetic profile.

  • Special Populations: Studies in patients with renal or hepatic impairment may be necessary, as these conditions can affect drug elimination.[13][14][15]

Study Design:

  • Single Ascending Dose (SAD): To assess dose proportionality and identify the maximum tolerated dose.

  • Multiple Ascending Dose (MAD): To evaluate drug accumulation and steady-state pharmacokinetics.[16]

Dosing Regimen: Doses should be based on pre-clinical data and the expected therapeutic range.

Sampling Schedule: Similar to pre-clinical studies, a rich sampling schedule is required to accurately characterize the pharmacokinetic profile. Given the known Tmax of Imidapril (approx. 2 hours) and Imidaprilat (6-8 hours), and the terminal half-life of Imidaprilat (>24 hours), the sampling schedule should extend for at least 72 hours post-dose.[1][2]

Bioanalytical Method Development and Validation using LC-MS/MS

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study.[17][18] The following protocol outlines the development and validation of an LC-MS/MS method for the simultaneous quantification of Imidapril and Imidaprilat in plasma, using Imidapril-d3 as the internal standard. This protocol is based on the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[19][20][21][22][23][24]

Materials and Reagents
  • Reference Standards: Imidapril, Imidaprilat, and Imidapril-d3 hydrochloride.

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Formic acid, ammonium acetate.

  • Biological Matrix: Drug-free human plasma.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

  • Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

Table 1: Exemplary MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Imidapril406.2234.1
Imidaprilat376.2204.1
Imidapril-d3409.2237.1
Sample Preparation: Protein Precipitation
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (Imidapril-d3 in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

G cluster_bioanalytical Bioanalytical Workflow for Imidapril Quantification sample_prep Sample Preparation (Protein Precipitation) lc_separation LC Separation (Reverse-Phase C18) sample_prep->lc_separation Reconstituted Sample ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection Eluted Analytes quantification Quantification (Peak Area Ratio) ms_detection->quantification Analyte & IS Signals data_review Data Review & Reporting quantification->data_review Concentration Values

Caption: Bioanalytical Workflow for Imidapril and Imidaprilat Quantification.

Bioanalytical Method Validation

The method must be validated to ensure it is reliable for its intended purpose.[18] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.[25]

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions.[26]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression with a weighting factor is typically used.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[27]

  • Matrix Effect: The effect of matrix components on the ionization of the analytes.[28]

  • Stability: The stability of the analytes in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).[28]

Table 2: Acceptance Criteria for Bioanalytical Method Validation (based on FDA/EMA Guidelines)

ParameterAcceptance Criteria
AccuracyWithin ±15% of the nominal value (±20% at LLOQ)
PrecisionCoefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
LinearityCorrelation coefficient (r²) ≥ 0.99
StabilityAnalyte concentration within ±15% of the baseline value

Pharmacokinetic Data Analysis

Once the plasma concentrations of Imidapril and Imidaprilat have been determined, the pharmacokinetic parameters can be calculated using non-compartmental analysis (NCA).[29]

Key Pharmacokinetic Parameters
  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • t½ (Half-life): The time required for the plasma concentration to decrease by half.

  • CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit of time after oral administration.

  • Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Software and Reporting

Specialized software (e.g., Phoenix WinNonlin) is used for pharmacokinetic analysis. The results should be presented clearly in tables and figures, including mean plasma concentration-time profiles and a summary of the calculated pharmacokinetic parameters.

G cluster_pk_analysis Pharmacokinetic Data Analysis Pipeline concentration_data Plasma Concentration-Time Data nca Non-Compartmental Analysis (NCA) concentration_data->nca Input for Analysis pk_parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t½) nca->pk_parameters Derivation of Parameters statistical_analysis Statistical Analysis pk_parameters->statistical_analysis Comparison between groups reporting Reporting & Interpretation statistical_analysis->reporting Summary Tables & Figures

Caption: Pharmacokinetic Data Analysis Pipeline.

Conclusion

The successful execution of a pharmacokinetic study for Imidapril relies on a well-conceived study design, a highly specific and validated bioanalytical method, and appropriate data analysis. The use of a stable isotope-labeled internal standard, such as Imidapril-d3, is indispensable for achieving the level of accuracy and precision required to meet regulatory standards and to make informed decisions in the drug development process. This guide provides a comprehensive framework for researchers to design and conduct robust pharmacokinetic studies of Imidapril.

References

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  • Pharmacokinetics of imidapril and its active metabolite imidaprilat following single dose and during steady state in patients with chronic renal failure - PubMed. (n.d.). Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency. (2015, June 3). Retrieved from [Link]

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Sources

Application

Solid-phase extraction methods for deuterated Imidapril intermediates

Application Note & Protocol Guide Topic: High-Efficiency Solid-Phase Extraction (SPE) Methods for the Purification of Deuterated Imidapril Intermediates Audience: Researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: High-Efficiency Solid-Phase Extraction (SPE) Methods for the Purification of Deuterated Imidapril Intermediates

Audience: Researchers, scientists, and drug development professionals involved in pharmaceutical synthesis, purification, and bioanalysis.

Strategic Overview: The Imperative for High-Purity Deuterated Intermediates

The strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) is a modern approach to enhance drug metabolism and pharmacokinetic (DMPK) profiles.[1][2] Deuterated drugs, such as Austedo (deutetrabenazine), have demonstrated the clinical and commercial success of this strategy. Imidapril, an angiotensin-converting enzyme (ACE) inhibitor, and its synthetic intermediates represent prime candidates for deuteration to potentially improve therapeutic outcomes.

The synthesis of these deuterated molecules, however, invariably produces complex reaction mixtures containing the target intermediate alongside unreacted starting materials, catalysts, and side-products.[3] The efficient isolation and purification of the deuterated intermediate is therefore not merely a procedural step but a critical determinant of the quality, safety, and viability of the final API.

Solid-Phase Extraction (SPE) emerges as a superior technique for this purpose, offering significant advantages over traditional methods like liquid-liquid extraction (LLE).[4] SPE provides cleaner extracts, higher analyte concentration, and the ability to automate, leading to improved accuracy and reproducibility—essential for regulatory compliance in pharmaceutical development.[5][6][7]

This guide provides a detailed examination of SPE method development tailored for deuterated imidapril intermediates, moving from foundational principles to actionable, field-tested protocols.

Analyte Deep Dive: Physicochemical Landscape of Imidapril Intermediates

Effective SPE method development begins with a thorough understanding of the target analyte's properties.[8][9] Imidapril and its synthetic precursors are characterized by a multifunctional chemical architecture.

  • Structural Features: They typically possess a central imidazolidinone core, a secondary amine linkage, a carboxylic acid or ester group, and non-polar moieties like a phenylpropyl side chain.[10][11]

  • Ionization Potential: The presence of both a basic secondary amine and an acidic carboxylic acid (or its ester precursor) makes these molecules ionizable. Their charge state is highly dependent on the pH of the surrounding solution.

  • Polarity: The combination of polar functional groups (amines, carboxyls, carbonyls) and non-polar regions (alkyl and aromatic rings) gives them a mixed-mode, amphipathic character.

  • Impact of Deuteration: From a chromatographic perspective, the substitution of hydrogen with deuterium does not significantly alter the polarity or pKa of the molecule.[12] Therefore, SPE methods developed for a non-deuterated intermediate are directly applicable to its deuterated isotopologue. The primary challenge remains the separation from synthetic impurities, not the isotopic variants themselves.

This dual nature—possessing both hydrophobic and ionizable characteristics—is the key to designing a highly selective SPE strategy.

The Cornerstone of Selectivity: SPE Sorbent & Mechanism Selection

The choice of SPE sorbent is the most critical decision in method development.[13] The goal is to exploit the unique physicochemical properties of the imidapril intermediate to achieve maximum retention of the analyte and minimum retention of matrix interferences.

Sorbent Selection Logic

A logical decision-making process, grounded in the analyte's chemistry, ensures the selection of an optimal sorbent.

SorbentSelection Analyte Deuterated Imidapril Intermediate Properties Key Properties: - Non-polar regions (phenyl, alkyl) - Ionizable groups (amine, carboxyl) Analyte->Properties HasNonPolar Is the analyte non-polar? Properties->HasNonPolar HasIonic Is the analyte ionizable? HasNonPolar->HasIonic Yes RP Reversed-Phase (RP) (e.g., C18, HLB) Mechanism: Hydrophobic HasNonPolar->RP No (less common) IEX Ion-Exchange (IEX) (e.g., SCX, WAX) Mechanism: Electrostatic HasIonic->IEX No (less common) MixedMode Mixed-Mode (e.g., RP + IEX) Mechanism: Dual Retention HasIonic->MixedMode Yes

Caption: Sorbent selection decision tree for imidapril intermediates.

  • Reversed-Phase (RP) Sorbents (e.g., C18, Oasis™ HLB): These sorbents utilize non-polar (hydrophobic) interactions.[14] They are effective for extracting imidapril intermediates from polar, aqueous sample matrices.[15][16] The Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents are particularly robust, offering excellent retention for a wide range of compounds and preventing sorbent bed drying.[7][17]

  • Ion-Exchange (IEX) Sorbents (e.g., SCX, WAX): These target the ionizable functional groups.[14] Strong Cation Exchange (SCX) sorbents can retain the protonated (positively charged) amine group at low pH, while Weak Anion Exchange (WAX) sorbents can retain the deprotonated (negatively charged) carboxylic acid group at neutral pH.

  • Mixed-Mode Sorbents (e.g., Oasis™ MCX): This is the most powerful and recommended approach for complex samples like synthetic reaction mixtures.[18][19] Mixed-mode sorbents combine both reversed-phase and ion-exchange functionalities on a single particle.[20] This dual retention mechanism allows for a more rigorous and selective wash protocol, where different classes of impurities can be removed using orthogonal solvent conditions, leading to exceptionally clean final extracts.[18][21]

Data Summary: Sorbent Selection Guide
Sorbent TypePrimary Retention MechanismTarget AnalytesKey AdvantageRecommended For
Reversed-Phase (C18, HLB) Hydrophobic Interactions[22]Non-polar to moderately polar compounds in aqueous solution.Broad applicability; HLB is resistant to drying.Initial cleanup from aqueous reaction workups.
Strong Cation Exchange (SCX) Electrostatic (Ionic) InteractionBasic compounds (amines) that can be positively charged.High selectivity for basic compounds.Isolating intermediates with a primary or secondary amine.
Mixed-Mode (RP + SCX) Hydrophobic & Electrostatic[18]Basic compounds with non-polar characteristics.Unmatched selectivity and cleanup efficiency.[18]High-purity isolation from complex organic synthesis mixtures.

Experimental Protocols: From Theory to Practice

The following protocols provide detailed, step-by-step methodologies for the extraction of a deuterated imidapril intermediate from a quenched synthesis reaction mixture. The protocols assume the intermediate possesses both a basic amine and non-polar character.

General SPE Workflow

All SPE methods follow a fundamental sequence of steps designed to maximize analyte recovery and purity.[23][24]

SPE_Workflow Condition 1. Condition (Wets the Sorbent) Equilibrate 2. Equilibrate (Prepares for Sample) Condition->Equilibrate Load 3. Load Sample (Analyte Binds) Equilibrate->Load Wash 4. Wash (Remove Interferences) Load->Wash Elute 5. Elute (Collect Analyte) Wash->Elute

Caption: The universal 5-step workflow for Solid-Phase Extraction.

Protocol 1: Mixed-Mode Cation Exchange (MCX) - Highest Selectivity

This protocol leverages dual retention for superior cleanup, making it the preferred method for achieving high-purity intermediates.

Objective: Isolate a basic, deuterated imidapril intermediate from a complex organic matrix.

Materials:

  • SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis™ MCX, 30 mg/1 mL)

  • Reagents: Methanol (HPLC Grade), Deionized Water, Formic Acid, Ammonium Hydroxide

  • Equipment: SPE Vacuum Manifold, Collection Tubes, Nitrogen Evaporator

Methodology:

  • Sample Pre-treatment:

    • Take an aliquot of the reaction mixture and dilute it 1:1 (or greater) with 4% Phosphoric Acid in water. This ensures the intermediate's amine group is fully protonated (positively charged) and reduces the organic solvent concentration to promote retention.[24]

    • Vortex to mix and centrifuge to pellet any precipitated solids.

  • Step 1: Condition:

    • Pass 1 mL of Methanol through the MCX cartridge to wet the sorbent and activate both retention mechanisms.

  • Step 2: Equilibrate:

    • Pass 1 mL of Deionized Water through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample.

  • Step 3: Load:

    • Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (approx. 1 mL/min). The intermediate will bind via both hydrophobic and ionic interactions. Collect the flow-through as waste.

  • Step 4: Wash (Two-Stage Cleanup):

    • Wash 1 (Polar Impurity Removal): Wash the cartridge with 1 mL of 0.1M Hydrochloric Acid or 2% Formic Acid in water. This will remove polar, non-basic impurities without disrupting the ionic bond of the positively charged analyte.

    • Wash 2 (Non-Polar Impurity Removal): Wash the cartridge with 1 mL of Methanol. This will remove non-polar impurities that are retained by hydrophobic interaction but are not basic. The analyte remains strongly bound by the ion-exchange mechanism.[18]

  • Step 5: Elute:

    • Elute the purified deuterated intermediate by passing 1 mL of 5% Ammonium Hydroxide in Methanol through the cartridge. The high pH of the ammonia neutralizes the charge on the amine group, breaking the ionic bond, while the methanol disrupts the hydrophobic interaction, releasing the analyte.[18]

    • Collect the eluate in a clean collection tube.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the purified intermediate in a suitable solvent for subsequent analysis (e.g., HPLC, LC-MS) or the next synthetic step.

Protocol 2: Reversed-Phase (HLB) - General Purpose Cleanup

This protocol is effective for simpler purifications from predominantly aqueous matrices.

Objective: Isolate a deuterated imidapril intermediate from an aqueous workup solution.

Materials:

  • SPE Cartridge: Polymeric Reversed-Phase (e.g., Oasis™ HLB, 30 mg/1 mL)

  • Reagents: Methanol (HPLC Grade), Deionized Water

  • Equipment: SPE Vacuum Manifold, Collection Tubes, Nitrogen Evaporator

Methodology:

  • Sample Pre-treatment:

    • Ensure the sample is in a predominantly aqueous solution (<10% organic solvent) to maximize hydrophobic retention. Adjust pH if necessary to ensure the analyte is in a neutral state for optimal retention, if possible.

  • Step 1: Condition:

    • Pass 1 mL of Methanol through the HLB cartridge.

  • Step 2: Equilibrate:

    • Pass 1 mL of Deionized Water through the cartridge. Crucially for standard silica-based C18, do not let the sorbent dry out. Polymeric sorbents like HLB are more forgiving.[25]

  • Step 3: Load:

    • Load the sample onto the cartridge at a slow flow rate (approx. 1 mL/min).

  • Step 4: Wash:

    • Wash the cartridge with 1 mL of a weak aqueous-organic mixture (e.g., 5% Methanol in Water). This will remove highly polar impurities that have minimal hydrophobic character.

  • Step 5: Elute:

    • Elute the intermediate with 1 mL of a strong organic solvent, such as Methanol or Acetonitrile.

  • Post-Elution:

    • Evaporate and reconstitute as described in Protocol 1.

Method Validation and Performance Metrics

A protocol is only trustworthy if its performance can be quantified. Key metrics for evaluating SPE efficiency include:

  • Recovery: The percentage of the target analyte that is successfully recovered in the final eluate compared to the amount initially loaded.

  • Purity: The percentage of the final reconstituted sample that is the target analyte, typically assessed by HPLC-UV or LC-MS.

  • Precision: The reproducibility of the results over multiple extractions, expressed as the Relative Standard Deviation (RSD).[26]

Table of Expected Performance:

ParameterAcceptance Criteria (Bioanalytical)[26]Typical Goal (Synthesis Purification)
Recovery (%) >85%>90%
Purity (%) N/A (focus on matrix effect)>95% (method dependent)
Precision (RSD%) <15%<5%

These parameters must be rigorously tested during method development to establish a robust and reliable purification procedure.[26]

Troubleshooting Common SPE Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Recovery 1. Incomplete Elution: Elution solvent is too weak.1. Increase the organic strength or, for IEX, the pH/ionic strength of the elution solvent. Use a stronger solvent.
2. Analyte Breakthrough: Sample loaded in too strong a solvent, or flow rate is too high.2. Dilute the sample further with a weak solvent (e.g., water). Decrease the load flow rate.
3. Inappropriate Sorbent: Retention mechanism is not optimal for the analyte.3. Re-evaluate sorbent choice based on analyte pKa and polarity (See Section 3).
Poor Purity / Dirty Extract 1. Insufficient Washing: Wash step is not effectively removing interferences.1. For mixed-mode, use orthogonal washes (e.g., acidic wash followed by organic wash). For RP, optimize the % organic in the wash step.
2. Sorbent Overload: Too much sample mass loaded onto the cartridge.2. Reduce the sample amount or use a larger capacity (higher bed weight) SPE cartridge. A general rule is that total retained mass should not exceed 5% of the sorbent bed weight.[13]
High RSD / Poor Reproducibility 1. Inconsistent Flow Rates: Variable vacuum pressure during loading/elution.1. Use a positive pressure manifold or ensure consistent vacuum. Automate the process if possible.
2. Sorbent Drying (Silica RP): Silica-based C18/C8 sorbents lose retention if they dry out before loading.2. Ensure the sorbent bed remains wetted after equilibration. Switch to a polymeric sorbent (e.g., HLB) that is not susceptible to drying.

Conclusion

Solid-phase extraction is a powerful and highly adaptable technology for the purification of deuterated imidapril intermediates. By systematically evaluating the analyte's physicochemical properties, a scientist can select an appropriate sorbent and develop a robust method. For complex synthetic mixtures, a mixed-mode SPE strategy offers unparalleled selectivity and cleanup power, delivering the high-purity material required for the successful development of next-generation deuterated pharmaceuticals. The protocols and principles outlined in this guide provide a comprehensive framework for achieving this critical objective.

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  • Understanding SPE Validation – Accuracy & Precision. (2016, January 19). Phenomenex.
  • SPE Phase and Solvent Selection. (n.d.). Thermo Fisher Scientific.
  • Solid Phase Extraction (SPE) Columns in Pharmaceutical Analysis. (2025, December 16). J&K Scientific LLC.
  • Solid-Phase Extraction (SPE) Method Development. (n.d.). Waters Corporation.
  • Synthetic Intermediates for Deuterated Pharmaceuticals. (n.d.). CK Isotopes.
  • SPE Method Development. (n.d.). Thermo Fisher Scientific.
  • Preparation method of deuterated intermediate. (2018). Google Patents.
  • Designing chemical systems for precision deuteration of medicinal building blocks. (n.d.). Nature Communications.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). LinkedIn.
  • Metabolic fate of the new angiotensin-converting enzyme inhibitor imidapril in animals. 5th communication: isolation and identification of metabolites of imidapril in rats, dogs, and monkeys. (1991). Arzneimittelforschung, 41(6), 604-11.
  • SPE Method Development for Pharmaceutical Bioanalysis. (n.d.). Sigma-Aldrich.
  • Synthesis of imidapril hydrochloride. (2009). Chinese Journal of Medicinal Chemistry.
  • Kinetics and mechanism of solid state imidapril hydrochloride degradation and its degradation impurities identification. (2015). Acta Poloniae Pharmaceutica, 72(4), 651-660.
  • Clinical Application and Synthesis Methods of Deuterated Drugs. (2022). Current Drug Metabolism, 23(3), 190-201. doi: 10.2174/1389200223666220401142511.
  • Technical Support Center: Chemical Synthesis of Imidapril Hydrochloride. (n.d.). Benchchem.
  • Process for industrially viable preparation of imidapril hydrochloride. (2007). Google Patents.
  • Higuchi, S., & Kawamura, S. (2000). Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 744(1), 181-189. doi: 10.1016/s0378-4347(00)00249-5.

Sources

Method

Preparation of stock solutions for Imidapril tert-butyl ester-d3

Application Note: Preparation of Stock Solutions for Imidapril tert-butyl ester-d3 Introduction Imidapril tert-butyl ester-d3 is a stable isotope-labeled internal standard (IS) primarily used in the quantification of Imi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Stock Solutions for Imidapril tert-butyl ester-d3

Introduction

Imidapril tert-butyl ester-d3 is a stable isotope-labeled internal standard (IS) primarily used in the quantification of Imidapril and its related impurities via LC-MS/MS. Unlike the parent drug Imidapril (an ethyl ester prodrug), this compound features a tert-butyl ester moiety protecting the carboxylic acid on the imidazolidine ring (or replacing the ethyl group, depending on the specific synthesis route of the impurity).

The preparation of this stock solution presents unique challenges compared to solid standards:

  • Physical State: It often presents as a pale yellow oil or viscous liquid, making traditional weighing on weighing boats inaccurate.

  • Chemical Stability: The tert-butyl ester group is acid-labile. While more stable to basic hydrolysis than ethyl esters, it degrades rapidly in the presence of strong acids (e.g., HCl, TFA), reverting to the carboxylic acid form.

  • Isotopic Integrity: The deuterium label (typically on the N-methyl group) is stable, but handling must ensure no cross-contamination with non-labeled analogues.

This guide details a high-precision protocol for preparing stock solutions, specifically addressing the handling of viscous oils and ensuring long-term stability.

Physicochemical Profile & Pre-formulation

Before initiating the protocol, verify the compound properties to select the correct solvent and handling procedure.

PropertySpecificationCritical Handling Note
Compound Name Imidapril tert-butyl ester-d3Verify specific isomer (L-L-L configuration).
Molecular Formula C₂₄H₃₂D₃N₃O₆The d3 is typically on the N-methyl group.
Molecular Weight ~464.57 g/mol Use the specific MW from the CoA for calculations.
Physical State Pale Yellow Oil / Viscous Liquid Do NOT use weighing paper. Use gravimetric transfer or solvent rinse.
Solubility Soluble in Methanol, Acetonitrile, DMSOPreferred Solvent: Methanol (LC-MS Grade).
Stability Acid-labile (t-butyl ester cleavage)Avoid acidic diluents (e.g., 0.1% Formic Acid) in the primary stock.
Hygroscopicity ModerateEquilibrate vial to room temp before opening to prevent condensation.

Strategic Planning: The "Why" Behind the Protocol

Solvent Selection Strategy
  • Primary Solvent: Methanol (MeOH) is selected over Acetonitrile (ACN) for the primary stock. Imidapril derivatives show excellent solubility in MeOH. Furthermore, MeOH is a protic solvent that prevents the "sticking" of peptide-mimetic compounds to glass surfaces more effectively than pure ACN.

  • Avoidance of Acid: Unlike many LC-MS methods that acidify stocks to stabilize basic drugs, you must NOT add acid to the Imidapril tert-butyl ester stock. The tert-butyl group is designed to be cleaved by acid (e.g., TFA). Keeping the stock neutral (pH ~7) preserves the ester integrity.

Handling the "Oil" Standard

Weighing 1–2 mg of a viscous oil onto a weighing boat results in significant loss during transfer (up to 20% error). This protocol uses a Gravimetric Solvent Addition or Direct Weighing into Volumetric approach to ensure >99% accuracy.

Protocol 1: Preparation of Primary Stock Solution (1.0 mg/mL)

Objective: Prepare a precise 1.0 mg/mL stock solution from a viscous oil source.

Materials:

  • Imidapril tert-butyl ester-d3 (Reference Standard).[1]

  • Solvent: Methanol (LC-MS Grade).

  • Container: 2 mL or 5 mL Amber Volumetric Flask (Class A) OR Amber Glass Vial with PTFE-lined cap.

  • Balance: Analytical balance (readability 0.01 mg).

Workflow:

StockPrep Start Equilibrate Vial (Room Temp) Weigh1 Weigh Empty Volumetric Flask Start->Weigh1 Transfer Transfer Oil (Pasteur Pipette/Rinse) Weigh1->Transfer Weigh2 Weigh Flask + Oil (Calculate Mass) Transfer->Weigh2 Dissolve Add MeOH to ~80% Volume Weigh2->Dissolve Sonicate Sonicate (2 mins, <25°C) Dissolve->Sonicate QS Dilute to Volume (QS) Sonicate->QS Mix Invert 10x & Aliquot QS->Mix

Figure 1: Gravimetric workflow for preparing stock solutions from viscous oils.

Step-by-Step Procedure:

  • Equilibration: Remove the reference standard vial from the freezer (-20°C) and allow it to reach room temperature (approx. 30 mins) in a desiccator. Rationale: Prevents water condensation inside the vial which degrades the ester.

  • Tare Volumetric: Place a clean, dry 5 mL Class A amber volumetric flask on the analytical balance. Record the tare weight (

    
    ).
    
  • Transfer:

    • Using a clean glass Pasteur pipette, transfer approximately 5 mg of the oil into the bottom of the volumetric flask. Avoid touching the neck.

    • Alternative (if quantitative recovery is needed): If the supplier provides exactly 1 mg or 5 mg, rinse the original vial 3-4 times with Methanol and transfer all rinses into the volumetric flask.

  • Weighing: Weigh the flask with the oil (

    
    ). Calculate the mass of the standard:
    
    
    
    
  • Dissolution: Add Methanol to fill the flask to approximately 80% of its volume.

  • Sonication: Sonicate for 1–2 minutes. Ensure the water bath temperature does not exceed 25°C. Rationale: Heat can promote ester hydrolysis.

  • Final Dilution: Add Methanol dropwise until the meniscus sits exactly on the graduation mark. Stopper and invert 10 times to mix.

  • Concentration Calculation:

    
    
    (Note: Account for purity from the Certificate of Analysis. If purity is 98%, multiply mass by 0.98).
    

Protocol 2: Preparation of Working Internal Standard (IS) Solution

Objective: Prepare a working solution (e.g., 500 ng/mL) suitable for spiking into biological matrices.

Step-by-Step Procedure:

  • Intermediate Stock (10 µg/mL):

    • Transfer 100 µL of the Primary Stock (1.0 mg/mL) into a 10 mL volumetric flask.

    • Dilute to volume with 50:50 Methanol:Water .

    • Note: Adding water here is acceptable for short-term use as it matches the initial mobile phase conditions, reducing solvent shock during injection.

  • Working IS Solution (500 ng/mL):

    • Transfer 500 µL of the Intermediate Stock (10 µg/mL) into a 10 mL volumetric flask.

    • Dilute to volume with 50:50 Methanol:Water .

  • Storage: Store working solutions at 4°C for up to 1 week. Discard after 1 week due to potential hydrolysis in the aqueous-organic mixture.

Quality Control & Self-Validation

To ensure the system is trustworthy (Trustworthiness pillar), perform these checks before running samples.

Isotopic Purity Check (Blank Test)

Inject the Working IS Solution (500 ng/mL) alone. Monitor the transition for the unlabeled analyte (Imidapril tert-butyl ester).

  • Acceptance Criteria: The response of the unlabeled analyte in the IS channel must be < 0.5% of the LLOQ response of the native analyte.

  • Why? Impure d3 standards (containing d0) will cause false positives in your quantitation.

Signal Stability Check

Inject the Working IS solution 6 times consecutively.

  • Acceptance Criteria: %CV of the peak area should be ≤ 5%.

  • Failure Mode: High CV suggests adsorption to the vial (use polypropylene or silanized glass) or solubility issues.

Storage and Stability

  • Primary Stock (1 mg/mL in MeOH): Store at -20°C or -80°C . Stable for at least 6 months.

  • Working Solutions (in MeOH/Water): Store at 4°C . Stable for 1 week.

  • Container: Amber glass vials with PTFE/Silicone septa. Avoid polyethylene caps which may extract plasticizers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5464343, Imidapril. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.[2] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Imidapril tert-butyl ester-d3 LC-MS Analysis

Current Status: Operational Topic: Peak Shape Optimization & Troubleshooting Ticket ID: IMD-D3-OPT-001 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division Executive Summary Imidapril tert-butyl...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Peak Shape Optimization & Troubleshooting Ticket ID: IMD-D3-OPT-001 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

Imidapril tert-butyl ester-d3 is a specialized deuterated internal standard (IS) often used in the quantification of ACE inhibitors. Its structure presents a "perfect storm" for chromatographic challenges: it contains a basic secondary amine (prone to silanol interactions), a hydrophobic tert-butyl ester (solubility challenges), and a peptide-like backbone (conformational complexity).

This guide addresses the three most common peak shape failures associated with this molecule: Tailing (The Silanol Effect) , Fronting/Splitting (The Solvent Effect) , and Retention Shifts (The Isotope Effect) .

Module 1: The "Shark Fin" Peak (Severe Tailing)

The Problem

Your peak rises sharply but drags out into a long tail (Asymmetry factor > 1.5). This destroys resolution and reduces signal-to-noise (S/N) ratio.

The Root Cause: Silanol Activity

Imidapril tert-butyl ester contains a secondary amine. On standard C18 silica columns, residual silanol groups (Si-OH) on the stationary phase are negatively charged at neutral pH. The positively charged amine of your analyte binds ionically to these silanols, dragging the molecule behind the main elution band.

The Protocol: Silanol Suppression System

Do not rely on simple acidic mobile phases alone. You must block the silanols or use a column that repels the analyte.

Step 1: Buffer Selection (The "Masking" Agent)

  • Incorrect: 0.1% Formic Acid in Water (pH ~2.7). Why: While acidic, it lacks ionic strength to fully mask silanols.

  • Correct: 5mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0).

  • Mechanism: The ammonium ions (

    
    ) flood the column surface and compete with the Imidapril amine for the silanol sites, effectively "capping" them.
    

Step 2: Column Selection (The "Repulsion" Strategy) If buffers fail, switch the stationary phase.

  • Standard C18: High risk of tailing.[1]

  • Charged Surface Hybrid (CSH) C18: These columns have a slight positive surface charge. This electrostatically repels the protonated amine of Imidapril, preventing it from touching the surface silanols.

Decision Logic: Tailing Troubleshooting

TailingLogic start START: Peak Tailing > 1.5 check_mp Check Mobile Phase Additive start->check_mp add_buffer Add 5-10mM Ammonium Formate check_mp->add_buffer Only Formic Acid used? check_col Check Column Chemistry check_mp->check_col Buffer already present add_buffer->check_col Tailing persists? switch_csh Switch to CSH or Phenyl-Hexyl check_col->switch_csh Standard C18? check_load Check Mass Load check_col->check_load Already using CSH? switch_csh->check_load Tailing persists? dilute Dilute Sample 1:10 check_load->dilute High concentration?

Figure 1: Decision matrix for diagnosing and resolving peak tailing issues specific to amine-containing compounds like Imidapril.

Module 2: Split or Broad Peaks (Injection Solvent Mismatch)

The Problem

The peak appears split (doublet), broad, or fronts (leans forward).[2] This is often mistaken for column failure or degradation.

The Root Cause: The "Strong Solvent" Effect

Imidapril tert-butyl ester is hydrophobic.[3] Researchers often dissolve it in 100% Methanol (MeOH) or Acetonitrile (ACN) to ensure solubility. When you inject 100% organic solvent into a mobile phase that is initially aqueous (e.g., 95% Water), the analyte molecules "race" through the column in the injection plug before they can bind to the stationary phase. This causes band broadening.

The Protocol: Gradient Focusing

Data: Impact of Diluent on Peak Width

Injection SolventPeak Width (FWHM)SymmetryStatus
100% ACN 0.45 minSplit/FrontingFAIL
50% ACN / 50% Water 0.18 min1.2 (Good)PASS
10% ACN / 90% Water 0.12 min1.0 (Excellent)OPTIMAL

The Fix:

  • Dissolve High, Dilute Low: Prepare your stock solution in 100% MeOH. Dilute your working standard to <30% Organic using water or mobile phase A.

  • Sandwich Injection (If solubility is critical): If the compound precipitates in water, use an autosampler capable of "sandwich" injection:

    • Plug 1: Water (Weak)

    • Plug 2: Sample in MeOH (Strong)

    • Plug 3: Water (Weak)

    • Result: The water plugs compress the sample band at the head of the column.

Module 3: Stability & The "Ghost" Peak

The Problem

You observe a new peak appearing at a significantly earlier retention time (more polar) over the course of a long sequence.

The Root Cause: Ester Hydrolysis

The tert-butyl ester is acid-labile. While more stable than some esters, it can hydrolyze in acidic mobile phases (pH < 2.5) or if left in the autosampler for 24+ hours at room temperature. The degradation product (likely the carboxylic acid form) is more polar and elutes earlier.

The Protocol: Stability Assurance
  • Temperature Control: Maintain autosampler temperature at 4°C .

  • pH Management: Avoid TFA (Trifluoroacetic acid). Use Formic Acid (weaker acid).

  • Solvent Choice: Avoid protic solvents (MeOH) for stock storage if possible; ACN is preferred for ester stability.

Module 4: FAQ - The Deuterium Isotope Effect

Q: My Imidapril tert-butyl ester-d3 elutes 0.1 minutes before the unlabeled standard. Is my column failing?

A: No, this is normal physics. Deuterium (


) has a shorter bond length (C-D) than Hydrogen (C-H), resulting in a slightly smaller molar volume and lower lipophilicity. In Reversed-Phase LC (RPLC), deuterated isotopologues often display slightly lower retention times than their non-deuterated counterparts.[4][5]
  • Action: Ensure your integration window is wide enough to capture both the analyte and the IS.

  • Warning: If the shift is >0.5 min, check for "Deuterium Scrambling" or incorrect column equilibration.

Visualizing the Injection Solvent Mechanism

SolventFocusing cluster_0 Strong Solvent Injection (100% ACN) cluster_1 Weak Solvent Injection (10% ACN) A1 Sample Plug (High Strength) A2 Analyte travels fast in plug A1->A2 A3 Band Spreads (Broad Peak) A2->A3 B1 Sample Plug (Low Strength) B2 Analyte sticks to Column Head B1->B2 B3 Gradient Elutes (Sharp Peak) B2->B3

Figure 2: Mechanism of "Solvent Focusing." Injecting in a weak solvent causes the analyte to stack at the column head, resulting in sharper peaks.

References

  • Waters Corporation. (2025). Troubleshooting Peak Shape Problems in HPLC: Tailing and Fronting. Retrieved from [Link]

  • Restek Corporation. (2018).[6][7] LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • LCGC International. (2023). The Role of Injection Solvents in LC Peak Shape.[8][9][10] Retrieved from [Link]

  • Turowski, M., et al. (2022). Deuterium Isotope Effects on Retention Time in Reversed-Phase Liquid Chromatography. Journal of Chromatography A. (General reference to isotope effects in RPLC).
  • PubChem. (2025).[11] Imidapril Chemical Structure and Properties.[11] National Library of Medicine.[11] Retrieved from [Link]

Sources

Optimization

Storage conditions to maximize stability of Imidapril tert-butyl ester-d3

Technical Support Center: Imidapril tert-Butyl Ester-d3 This guide provides comprehensive technical information and practical advice to ensure the maximum stability of Imidapril tert-butyl ester-d3. As a critical interme...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidapril tert-Butyl Ester-d3

This guide provides comprehensive technical information and practical advice to ensure the maximum stability of Imidapril tert-butyl ester-d3. As a critical intermediate in the synthesis of isotopically labeled Imidapril, maintaining its chemical and isotopic integrity is paramount for the success of subsequent experimental work, including its use in pharmacokinetic studies and as an internal standard for mass spectrometry.

Core Principles & Recommended Storage Conditions

The stability of Imidapril tert-butyl ester-d3 is primarily influenced by temperature, moisture, and pH. The tert-butyl ester group is a protecting group susceptible to hydrolysis, particularly under acidic conditions. The deuterated N-methyl group (d3) is chemically stable and not prone to hydrogen-deuterium (H/D) exchange under standard laboratory conditions.

For quick reference, the optimal storage conditions are summarized below.

ConditionRecommendationRationale & Key Considerations
Temperature Long-Term: -20°C or below. Short-Term: 2-8°C (Refrigerator).Low temperatures significantly reduce the rate of all potential degradation reactions. While 2-8°C is acceptable for daily use, -20°C is essential for storage exceeding one week to minimize hydrolysis and other potential side reactions.[1]
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) with a desiccant.The primary threat is atmospheric moisture, which can facilitate the hydrolysis of the tert-butyl ester. An inert atmosphere displaces moisture and oxygen, preventing hydrolytic and oxidative degradation.[2][3]
Light Protect from light.While not exceptionally photolabile, storing in an amber vial or in the dark is a standard best practice to prevent any potential light-induced degradation over long-term storage.
Form Store as a neat solid (Pale Yellow Oil).[4]Storing the compound in its solid or neat oil form is preferable to storage in solution. Solvents, especially protic or unpurified solvents, can introduce contaminants (water, acids) that accelerate degradation.
Solutions Prepare solutions fresh. If short-term storage is unavoidable, use an anhydrous aprotic solvent (e.g., DMSO, Acetonitrile) and store at -80°C for no longer than one month.[5]Esters are more susceptible to hydrolysis in solution. Storing at -80°C drastically slows this process. Repeated freeze-thaw cycles should be avoided as they can introduce moisture into the solution.[5]

Scientific Rationale: Understanding Degradation Pathways

To effectively troubleshoot stability issues, it is crucial to understand the underlying chemical mechanisms of degradation. For Imidapril tert-butyl ester-d3, two primary pathways are of concern.

Primary Degradation Pathway: Hydrolysis of the tert-Butyl Ester

The most significant stability concern for this intermediate is the acid-catalyzed hydrolysis of the tert-butyl ester protecting group. This reaction converts the intermediate into its corresponding carboxylic acid, which may complicate subsequent synthetic steps or compromise the purity of the final labeled compound.

This reaction is accelerated by the presence of water and trace acids. Therefore, meticulous exclusion of moisture is the most critical factor in preserving the compound's integrity.[6]

G cluster_0 Imidapril tert-Butyl Ester-d3 (Starting Material) cluster_1 Degradation Products start Imidapril-C(O)O-tBu (d3-Intermediate) reagent + H₂O (Trace Acid Catalyst) start->reagent product1 Imidapril-COOH (d3-Carboxylic Acid) product2 tert-Butanol reagent->product1 reagent->product2 caption Fig. 1: Primary Hydrolytic Degradation Pathway.

Fig. 1: Primary Hydrolytic Degradation Pathway.
Secondary Degradation Pathway: Intramolecular Cyclization

While more commonly associated with the final Imidapril drug under stress conditions (elevated temperature and humidity), intramolecular cyclization to form a diketopiperazine (DKP) derivative is a potential secondary degradation pathway.[7][8][9] This involves the cleavage of the amide bond and subsequent ring formation. Storing the compound under the recommended cold and dry conditions effectively mitigates this risk.

Frequently Asked Questions (FAQs)

Q1: I accidentally left the vial on the benchtop at room temperature overnight. Is it still usable?

A: For a single event over 8-12 hours, significant degradation is unlikely, provided the vial was tightly sealed. Room temperature exposure primarily increases the risk of hydrolysis if moisture is present. We recommend proceeding with your experiment but suggest running a purity check (e.g., TLC or LC-MS) on the material if the results of your synthesis are critical. For future use, immediately return the compound to -20°C storage.

Q2: Why is an inert atmosphere necessary if the d3-label is on a stable N-methyl group?

A: You are correct that the N-CD₃ group is not susceptible to H/D exchange. The recommendation for an inert atmosphere is not to protect the isotopic label but to protect the tert-butyl ester group.[10] Inert gases like argon or nitrogen are extremely dry and displace moist air from the vial's headspace, thereby minimizing the risk of hydrolysis.[10]

Q3: Can I store pre-weighed aliquots in separate vials?

A: Yes, this is a highly recommended practice. Aliquoting the compound upon receipt into smaller, single-use vials minimizes the number of times the main stock container is opened. This practice significantly reduces the cumulative exposure of the bulk material to atmospheric moisture and temperature fluctuations, thereby preserving its long-term stability.

Q4: What is the difference in stability between Imidapril tert-butyl ester-d3 and Imidapril-d3 hydrochloride?

A: Imidapril tert-butyl ester-d3 is a synthetic intermediate, whereas Imidapril-d3 hydrochloride is the deuterated form of the final prodrug. The primary stability concern for the tert-butyl ester is hydrolysis of the ester. For Imidapril hydrochloride, the main degradation pathways under stress conditions are hydrolysis of the ethyl ester to the active metabolite, imidaprilat, and intramolecular cyclization.[7][11] The storage recommendations (cold, dry, dark) are similar, but the specific chemical vulnerabilities differ.

Q5: The material is described as a "Pale Yellow Oil." Is it normal for its viscosity to change with temperature?

A: Yes, this is completely normal. As an oil, the compound's viscosity will increase significantly at lower temperatures (e.g., 2-8°C or -20°C). Before use, allow the vial to equilibrate to room temperature for 15-20 minutes before opening it. This prevents condensation of atmospheric moisture onto the cold compound, which would accelerate degradation.

Troubleshooting Guide

Unexpected experimental results can often be traced back to the stability and handling of starting materials. This guide provides a logical workflow for troubleshooting common issues.

Troubleshooting Workflow

G cluster_storage 1. Verify Storage & Handling cluster_analysis 2. Analytical Investigation cluster_solution 3. Corrective Actions start Problem Encountered (e.g., Low yield, Impure final product, Anomalous analytical data) check_temp Was it stored at -20°C in a sealed vial? start->check_temp check_handling Was it handled under inert gas? Was it warmed to RT before opening? check_temp->check_handling check_aliquot Was it aliquoted to avoid contaminating the main stock? check_handling->check_aliquot run_lcms Perform LC-MS analysis on the Imidapril tert-butyl ester-d3 stock check_aliquot->run_lcms If handling issues are suspected check_mass Look for expected mass (M+H)+ and potential degradant masses (e.g., hydrolyzed product) run_lcms->check_mass use_new Use a fresh, unopened aliquot for the next experiment check_mass->use_new If degradation is confirmed review_sop Review and reinforce proper handling SOPs with lab personnel use_new->review_sop contact If problem persists with a new lot, contact Technical Support review_sop->contact caption Fig. 2: Workflow for Troubleshooting Stability Issues.

Fig. 2: Workflow for Troubleshooting Stability Issues.
Common Problems and Solutions
Observed ProblemPotential Cause Related to StabilityRecommended Action
Low yield in subsequent synthetic step. Partial hydrolysis of the tert-butyl ester starting material. The resulting carboxylic acid may not react as intended in the next step, lowering the overall yield.Analyze an aliquot of the starting material by LC-MS to confirm its purity. If the hydrolyzed product is detected, use a fresh, unopened vial of Imidapril tert-butyl ester-d3.
Mass spectrometry of the final product shows a mix of labeled (d3) and unlabeled (d0) species. This is highly unlikely to be a stability issue. The C-D bonds on the N-methyl group are very stable. This issue typically points to isotopic contamination in the original synthesis of the starting material.Confirm the isotopic purity from the Certificate of Analysis (CoA). This is not a storage-related degradation issue.
Difficulty in achieving complete dissolution in a non-polar aprotic solvent. The presence of the hydrolyzed, more polar carboxylic acid degradant can alter the solubility profile of the material.Attempt dissolution in a slightly more polar solvent system. However, this is a strong indicator of degradation. The material's purity should be verified before use.

Experimental Protocol: Purity Assessment by LC-MS

This protocol provides a general method to quickly assess the purity of Imidapril tert-butyl ester-d3 and check for the primary hydrolytic degradant.

Objective: To separate Imidapril tert-butyl ester-d3 from its potential hydrolyzed carboxylic acid degradant.

1. Sample Preparation: a. Prepare a stock solution of ~1 mg/mL in anhydrous acetonitrile. b. Dilute this stock solution 1:100 with the initial mobile phase (e.g., 95% Water/ACN with 0.1% Formic Acid) to a final concentration of ~10 µg/mL.

2. LC-MS Conditions (Representative):

  • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS Detection: Electrospray Ionization Positive (ESI+).

  • Scan Range: m/z 100-1000.

3. Data Analysis:

  • Expected [M+H]⁺ for Imidapril tert-butyl ester-d3: ~m/z 465.6

  • Expected [M+H]⁺ for hydrolyzed degradant: ~m/z 409.5

  • The tert-butyl ester (less polar) will have a longer retention time than the hydrolyzed carboxylic acid (more polar) under these reverse-phase conditions. A significant peak at the earlier retention time corresponding to m/z 409.5 indicates degradation.

References

  • Vertex AI Search, redirecting to e-lactancia.org. Imidapril hydrochloride - Vascor. Accessed February 2024.
  • Vertex AI Search, redirecting to PharmaCompass.com. Imidapril | Drug Information, Uses, Side Effects, Chemistry. Accessed February 2024.
  • Vertex AI Search, redirecting to Sigma-Aldrich.
  • Vertex AI Search, redirecting to MedChemExpress. Imidapril hydrochloride (TA-6366) | ACE/MMP-9 Inhibitor. Accessed February 2024.
  • Abdullaa, S. A., Frag, E. Y., & Ahmed, H. E. (2016).
  • Vertex AI Search, redirecting to Benchchem. An In-depth Technical Guide to the Mechanism of Action of Imidapril Hydrochloride on Angiotensin-Converting Enzyme. Accessed February 2024.
  • Matsumura, Y., et al. (1993). Metabolic fate of the new angiotensin-converting enzyme inhibitor imidapril in animals.
  • Vertex AI Search, redirecting to Wikipedia. Imidapril. Accessed February 2024.
  • Hanumantappa, H. S., et al. Synthesis of Stable Imidapril Hydrochloride. Prime Scholars.
  • Regulska, K., & Stanisz, B. (2014). Kinetics and mechanism of solid state imidapril hydrochloride degradation and its degradation impurities identification.
  • Hanumantappa, H. S., et al. Synthesis of Stable Imidapril Hydrochloride. Prime Scholars.
  • Vertex AI Search, redirecting to Benchchem.
  • Stanisz, B., & Regulska, K. (2012). Optimization of Storage and Manufacture Conditions for Imidapril Hydrochloride in Solid State as a Way to Reduce Costs of Antihypertensive Therapy. NIH.
  • Vertex AI Search, redirecting to ResearchGate. Molecular structure of imidapril hydrochloride (IMD). Accessed February 2024.
  • Vertex AI Search, redirecting to RayBiotech. Imidapril HCl. Accessed February 2024.
  • ResolveMass Laboratories Inc. (2025).
  • Vertex AI Search, redirecting to Pharmaffiliates. Chemical Name : Imidapril-d3 tert-Butyl Ester. Accessed February 2024.
  • Regulska, K., et al. (2013).
  • Stanisz, B., & Regulska, K. (2012). Optimization of Storage and Manufacture Conditions for Imidapril Hydrochloride in Solid State as a Way to Reduce Costs of Antihypertensive Therapy.
  • Organic Chemistry Portal. tert-Butyl Esters. Accessed February 2024.
  • Vertex AI Search, redirecting to United States Biological. Imidaprilat-d3 CAS 1356019-69-6. Accessed February 2024.

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Troubleshooting

Technical Support Center: Imidapril tert-butyl ester-d3 Bioanalysis

Status: Operational Agent: Dr. Aris (Senior Application Scientist) Ticket ID: #MX-IMP-D3-001 Subject: Minimizing Matrix Effects & Optimizing Recovery for Imidapril tert-butyl ester-d3 Introduction Welcome to the Technica...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Dr. Aris (Senior Application Scientist) Ticket ID: #MX-IMP-D3-001 Subject: Minimizing Matrix Effects & Optimizing Recovery for Imidapril tert-butyl ester-d3

Introduction

Welcome to the Technical Support Center. You are likely encountering signal variability, non-linear calibration curves, or poor peak shape when using Imidapril tert-butyl ester-d3 as an Internal Standard (IS).

While stable isotope-labeled IS (SIL-IS) are the gold standard for compensating matrix effects (ME), they are not "magic bullets." For Imidapril tert-butyl ester , a highly lipophilic compound, two specific failure modes often occur:

  • The Deuterium Isotope Effect: The -d3 labeling slightly alters the lipophilicity, causing the IS to elute at a slightly different retention time (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) than the analyte.[1] If a sharp matrix suppression zone exists between these two times, the IS fails to compensate.
    
  • Phospholipid Co-elution: The tert-butyl moiety increases retention on C18 columns, often pushing the analyte directly into the "phospholipid tail" region of the chromatogram.

This guide provides the protocols to diagnose and eliminate these issues.

Module 1: The Mechanistic Failure (Why is my IS not working?)

Q: Why does my d3-IS not fully correct for signal suppression?

A: Because deuterium is not physically identical to hydrogen.[1] Replacing C-H bonds with C-D bonds typically decreases the lipophilicity slightly (due to shorter bond lengths and lower polarizability). In Reversed-Phase LC (RPLC), deuterated isotopologues often elute slightly earlier than the unlabeled analyte.[2]

If your chromatography is not optimized, the d3-IS may elute in a "suppression valley" while your analyte elutes in a "clean zone" (or vice versa).

Visualization: The "Uncompensated Zone"

MatrixEffectMechanism cluster_0 Scenario A: Retention Shift (Isotope Effect) Matrix Biological Matrix (Phospholipids/Salts) Source ESI Source (Ionization Competition) Matrix->Source Suppresses Ionization Result_Bad Result: Variable Ratio (Poor Accuracy) Source->Result_Bad IS & Analyte affected differently Result_Good Result: Consistent Ratio (High Accuracy) Source->Result_Good IS & Analyte affected equally Analyte Analyte (Imidapril t-butyl ester) Analyte->Source Elutes t=2.6s (Clean) IS IS (Imidapril t-butyl ester-d3) IS->Source Elutes t=2.4s (Suppressed)

Caption: The Deuterium Isotope Effect can separate the IS from the Analyte. If the Matrix Effect (red) overlaps only one of them, the IS fails to compensate.

Module 2: Sample Preparation (The First Line of Defense)

Q: I am using Protein Precipitation (PPT) with Acetonitrile. Is this sufficient?

A: No. PPT removes proteins but leaves >90% of phospholipids (glycerophosphocholines) in the supernatant. These phospholipids are the primary cause of ion suppression in ESI+. Because Imidapril tert-butyl ester is lipophilic, it likely co-elutes with these phospholipids.

Recommendation: Switch to Liquid-Liquid Extraction (LLE) or Mixed-Mode SPE .

Protocol A: Liquid-Liquid Extraction (LLE) - Recommended

Why: The tert-butyl ester is highly non-polar. It extracts beautifully into organic solvents, while phospholipids and salts stay in the aqueous phase.

  • Aliquot: 50 µL Plasma + 10 µL IS (Imidapril tert-butyl ester-d3).

  • Buffer: Add 50 µL Ammonium Acetate (100 mM, pH 4.5) to stabilize the ester.

  • Extract: Add 600 µL MTBE (Methyl tert-butyl ether) .

    • Alternative: Ethyl Acetate/Hexane (50:50).

  • Agitate: Vortex 10 min; Centrifuge at 4000g for 10 min.

  • Transfer: Remove the supernatant (organic layer) to a clean tube.

  • Dry: Evaporate under Nitrogen at 35°C (Do not overheat; esters are thermally labile).

  • Reconstitute: 100 µL Mobile Phase (Initial conditions).

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

Why: Imidapril contains a secondary amine (basic). MCX cartridges bind the amine, allowing you to wash away neutral phospholipids with 100% methanol before eluting the drug.

  • Load: Acidified plasma (pH ~3) onto conditioned MCX cartridge.

  • Wash 1: 2% Formic Acid (removes proteins/salts).

  • Wash 2: 100% Methanol (Critical Step: Removes neutral phospholipids).

  • Elute: 5% Ammonium Hydroxide in Methanol (Releases the basic analyte).

Comparison of Techniques

FeatureProtein Precip (PPT)Liquid-Liquid (LLE)Mixed-Mode SPE (MCX)
Phospholipid Removal Very PoorExcellentSuperior
Recovery of Ester HighHigh (with MTBE)High
Cost/Time Low/FastMediumHigh/Slow
Matrix Effect Risk High Low Very Low
Module 3: Chromatographic Troubleshooting

Q: How do I know if Phospholipids are interfering?

A: Monitor them. You must add the phospholipid transitions to your MS method during development.

  • Precursor: m/z 184 (Phosphocholine head group)

  • Precursor: m/z 496, 524, 704, 758, 806 (Common lysophospholipids)

Optimization Strategy: If your Imidapril tert-butyl ester peak overlaps with the m/z 184 trace:

  • Change Column: Switch from C18 to Phenyl-Hexyl . The pi-pi interactions often shift aromatic drugs (like Imidapril) away from the lipid elution zone.

  • Adjust Gradient: Phospholipids usually elute at high organic % (late). Ensure your analyte elutes before the gradient ramp reaches 90% B, or hold the gradient at high organic for 2 minutes at the end to "wash" the column before the next injection.

Module 4: Validation Protocol (The "Post-Column Infusion")

Q: How do I prove I have minimized the matrix effect?

A: Perform the Post-Column Infusion (PCI) experiment. This is the only way to visualize the "Uncompensated Zone" shown in Module 1.

Step-by-Step PCI Protocol:

  • Setup: Use a tee-union connector after the LC column but before the MS source.

  • Infuse: Syringe pump infuses neat Imidapril tert-butyl ester (analyte, not IS) at 10 µL/min (concentration ~100 ng/mL).

  • Inject: Inject a Blank Extracted Matrix (processed plasma with no drug) via the LC autosampler.

  • Observe: The baseline should be high and flat (due to the infusion).

  • Analyze: Look for "dips" (suppression) or "humps" (enhancement) in the baseline.[3]

  • Overlay: Overlay your actual Analyte and IS peaks from a standard injection.

    • Pass: Peaks elute in a flat region.

    • Fail: Peaks elute inside a "dip."

Decision Logic for Troubleshooting

TroubleshootingFlow Start Issue: Poor Accuracy / IS Variability CheckRT Step 1: Check Retention Time Shift (Analyte vs d3-IS) Start->CheckRT ShiftYes Shift > 0.1 min? CheckRT->ShiftYes PCI Step 2: Perform Post-Column Infusion ShiftYes->PCI Yes or No (Always check PCI) Suppression Is there suppression at RT? PCI->Suppression Action1 Action: Change Column Selectivity (C18 -> Phenyl-Hexyl) Suppression->Action1 Suppression at IS/Analyte edge Action2 Action: Switch Sample Prep (PPT -> LLE/SPE) Suppression->Action2 Deep Suppression Action3 Action: Check Integration/Stability Suppression->Action3 No Suppression

Caption: Logic flow to distinguish between chromatographic issues and sample cleanliness issues.

Module 5: Stability Warning (The Hidden "Matrix Effect")

Q: My IS area counts decrease over time in the autosampler. Is this matrix suppression?

A: Likely not. It is likely hydrolysis. Tert-butyl esters are more stable than ethyl esters, but they are still susceptible to plasma esterases and chemical hydrolysis. If the IS hydrolyzes to the acid (Imidaprilat-d3) during the run, the concentration drops, looking like "suppression."

Preventative Measures:

  • Temperature: Keep autosampler at 4°C.

  • pH: Ensure reconstitution solvent is slightly acidic (0.1% Formic Acid). Neutral/Basic pH accelerates ester hydrolysis.

  • Inhibitors: If degradation occurs during extraction, add PMSF (Phenylmethylsulfonyl fluoride) or Dichlorvos to the plasma immediately upon collection to inhibit esterases.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.

  • Wang, S., & Cyronak, M. (2013). Deuterium isotope effects in LC–MS/MS bioanalysis: a review. Bioanalysis. (Discusses retention time shifts).
  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

Sources

Optimization

Resolving isotopic interference in Imidapril tert-butyl ester-d3 analysis

Prepared by: Senior Application Scientist, Bioanalytical Division Welcome to the technical support resource for resolving common challenges in the quantitative analysis of Imidapril tert-butyl ester and its deuterated in...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Bioanalytical Division

Welcome to the technical support resource for resolving common challenges in the quantitative analysis of Imidapril tert-butyl ester and its deuterated internal standard, Imidapril tert-butyl ester-d3. This guide is designed for researchers, scientists, and drug development professionals utilizing LC-MS/MS for bioanalysis. It provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles underlying the use of deuterated internal standards and the nature of isotopic interference.

Q1: What is the role of Imidapril tert-butyl ester-d3 in our analysis?

Imidapril tert-butyl ester-d3 is a stable isotope-labeled (SIL) internal standard (IS). SIL internal standards are considered the "gold standard" for quantitative bioanalysis using mass spectrometry.[1] Because the SIL IS is chemically and physically almost identical to the analyte (the non-labeled drug), it experiences similar behavior during sample extraction, chromatography, and ionization.[2] By adding a known, constant concentration of the IS to all samples (standards, QCs, and unknowns), it allows for the correction of variability in sample preparation and instrument response, thereby ensuring accurate and precise quantification of the analyte.[3]

Q2: What exactly is isotopic interference, and why does it occur with a d3-labeled standard?

Isotopic interference is a type of spectral interference where the isotopic signature of one compound contributes to the signal of another at the same mass-to-charge ratio (m/z).[4][5]

The root cause is the natural abundance of heavy isotopes in all molecules. While we monitor the primary monoisotopic mass for our analyte and IS, molecules also contain naturally occurring heavier isotopes, primarily Carbon-13 (¹³C), which has a natural abundance of approximately 1.1%.

For Imidapril tert-butyl ester-d3, the mass spectrometer is set to monitor its specific m/z. However, a small percentage of these IS molecules will naturally contain one or more ¹³C atoms, leading to signals at M+1, M+2, M+3, etc. The "cross-talk" or interference occurs when the M+3 peak of the highly concentrated internal standard has the same nominal mass as the M peak of the analyte. This becomes a significant problem when the analyte concentration is very low (like at the Lower Limit of Quantification, LLOQ) and the IS concentration is high.[6]

Isotopic_Interference cluster_IS Imidapril tert-butyl ester-d3 (IS) cluster_Analyte Imidapril tert-butyl ester (Analyte) IS_M IS (M) Monitored IS_M1 IS (M+1) IS_M2 IS (M+2) IS_M3 IS (M+3) (from ¹³C, etc.) Analyte_M Analyte (M) Monitored IS_M3->Analyte_M Interference ('Cross-talk')

Caption: Mechanism of isotopic interference from a d3-labeled internal standard.

Q3: What are the consequences of unresolved isotopic interference?

Unresolved isotopic interference directly compromises data integrity. The key consequences are:

  • Inaccurate Quantification: The contribution from the IS artificially inflates the analyte's signal, leading to an overestimation of its concentration. This is most pronounced at the LLOQ.

  • Non-Linear Calibration Curves: The interference is not proportional across the entire concentration range. This constant background contribution from the IS causes the calibration curve to become non-linear, often failing acceptance criteria defined by regulatory bodies like the FDA.[6][7]

  • Failed Method Validation: A bioanalytical method must demonstrate accuracy, precision, and selectivity.[8] Significant isotopic interference will likely cause the method to fail validation for these parameters.

Part 2: Troubleshooting Guide for Isotopic Interference

This section is structured to address specific issues you may encounter during method development and sample analysis.

Q4: My zero-concentration samples (blanks with IS) show a significant peak in the analyte's MRM transition. What is the likely cause?

This is the classic sign of isotopic interference. The signal you are observing is not the analyte; it is the M+3 isotopic peak of the Imidapril tert-butyl ester-d3 internal standard being detected in the analyte's mass channel.

Verification Steps:

  • Inject a solution containing only the internal standard at the working concentration.

  • Monitor both the IS and the analyte MRM transitions.

  • The presence of a peak in the analyte channel that co-elutes perfectly with the IS confirms that the signal is due to isotopic contribution from the IS.

Q5: My calibration curve is linear at high concentrations but curves upwards at the low end, causing my LLOQ to fail for accuracy. Why?

This non-linear behavior is also characteristic of isotopic interference. The interference from the IS adds a relatively constant signal to the analyte's response. At high analyte concentrations, this added signal is negligible compared to the analyte's actual response. However, at the LLOQ, where the analyte's true signal is very small, this constant interference becomes a significant portion of the total measured response, leading to a falsely high reading and poor accuracy.[6]

Concentration LevelTrue Analyte SignalConstant Interference SignalTotal Measured Signal% Inaccuracy
ULOQ (e.g., 50 ng/mL)1,000,0005,0001,005,000+0.5%
LLOQ (e.g., 0.2 ng/mL)20,0005,00025,000+25.0%
Caption: Table illustrating the disproportionate impact of constant isotopic interference at different concentration levels.
Q6: What are the primary strategies for resolving this interference?

There are two main approaches: chromatographic separation and mass spectrometric resolution. A combination of both is often the most robust solution.

  • Chromatographic Separation: The most effective strategy is to achieve baseline separation between the analyte and the internal standard. Even a slight chromatographic difference can be sufficient. Deuterated standards can sometimes elute slightly earlier than their non-labeled counterparts due to the "isotope effect" in reversed-phase chromatography.[9]

  • Mass Spectrometric Resolution: If chromatographic separation is not feasible, you can investigate alternative, highly specific MRM transitions for the analyte and IS that do not have overlapping isotopic patterns. This involves exploring different fragmentation pathways.

Troubleshooting_Workflow Start Problem Identified: Suspected Isotopic Interference Confirm Confirm Interference: Inject IS-only solution. Monitor analyte MRM. Start->Confirm Decision Is Interference Confirmed? Confirm->Decision Strategy Select Resolution Strategy Decision->Strategy Yes End Problem Resolved. Proceed with Method Validation. Decision->End No Chrom Strategy 1: Optimize Chromatography Strategy->Chrom MS Strategy 2: Find Alternative MRM Transitions Strategy->MS ImplementChrom Execute Protocol 1: Test different columns, gradients, or mobile phase modifiers. Chrom->ImplementChrom ImplementMS Execute Protocol 2: Perform product ion scans. Select unique, intense fragments. MS->ImplementMS Verify Verify Resolution: Re-inject IS-only and LLOQ samples. ImplementChrom->Verify ImplementMS->Verify Verify->End Successful Reassess Re-evaluate Strategy or Combine Approaches Verify->Reassess Unsuccessful Reassess->Strategy

Caption: Workflow for troubleshooting and resolving isotopic interference.

Part 3: Detailed Experimental Protocols

Follow these step-by-step guides to implement the resolution strategies.

Protocol 1: Optimizing Chromatographic Separation

The goal is to exploit subtle physicochemical differences between the deuterated and non-deuterated compounds to achieve separation.

Step-by-Step Methodology:

  • Prepare Test Solutions: Create two separate solutions: one with the analyte only (at a mid-range concentration) and one with the IS only (at the working concentration). Also prepare a mixture of both.

  • Select a High-Resolution Column: Start with a column known for high efficiency, such as one packed with sub-2 µm solid-core particles. A C18 stationary phase is a standard starting point for a molecule like Imidapril.

  • Evaluate Mobile Phase Composition:

    • Aqueous Phase: Test different pH levels (e.g., pH 3.0 with formic acid vs. pH 7.0 with ammonium acetate). The ionization state of Imidapril can influence its retention.

    • Organic Phase: Compare acetonitrile and methanol. Methanol often provides different selectivity compared to acetonitrile and can sometimes enhance separation between closely related compounds.

  • Optimize the Gradient:

    • Begin with a shallow gradient (e.g., a 5-10% increase in organic phase over several minutes around the expected elution time).

    • Inject the mixture and observe the peak shape. If the peaks are co-eluting, extend the gradient time to decrease the slope further. This gives the column more time to resolve the two compounds.

  • Adjust Column Temperature: Increase the column temperature in 5°C increments (e.g., from 30°C to 45°C). Higher temperatures decrease mobile phase viscosity and can improve efficiency, potentially enhancing separation.

  • Verification: Once a potential separation is observed, inject the IS-only solution. Confirm that the peak in the analyte MRM channel is now chromatographically separated from the analyte's retention time.

Protocol 2: Selecting Alternative MRM Transitions

This protocol is used when chromatographic separation is insufficient or unattainable. The objective is to find a fragment ion (product ion) for the analyte that is not subject to interference from the IS.

Step-by-Step Methodology:

  • Infuse Analyte Solution: Directly infuse a solution of Imidapril tert-butyl ester into the mass spectrometer.

  • Perform a Product Ion Scan: Select the precursor ion (M+H)⁺ for the analyte in the first quadrupole (Q1). Scan the third quadrupole (Q3) across a wide mass range to detect all fragment ions produced in the collision cell. The precursor ion for Imidapril is m/z 406.[10]

  • Identify Candidate Product Ions: Look for intense and stable product ions. Common fragmentation for ester-containing molecules involves cleavages near the carbonyl group or McLafferty rearrangements.[11][12] For Imidapril, a known product ion is m/z 234.[10] Investigate other fragments as well.

  • Infuse Internal Standard Solution: Repeat the process by infusing the Imidapril tert-butyl ester-d3 solution.

  • Perform a Product Ion Scan on the IS: Select the precursor ion for the IS in Q1 and perform a product ion scan.

  • Compare Spectra and Select Transitions:

    • Compare the product ion spectra of the analyte and the IS.

    • Choose a new MRM transition for the analyte where there is no corresponding isotopic peak in the IS's fragmentation pattern. For example, if the original transition was 406 -> 234 for the analyte and 409 -> 237 for the IS, the interference might be from a 409 -> 234 pathway. Look for an alternative analyte product ion, perhaps at m/z 190, and check if the IS produces any interfering signal at that mass.

  • Verification: Test the new MRM transition by injecting a high-concentration solution of the IS. Confirm that there is no detectable signal in the new analyte MRM channel. Ensure the new transition provides adequate sensitivity to reach the desired LLOQ.

By systematically applying these diagnostic and resolution protocols, researchers can effectively eliminate the confounding effects of isotopic interference, ensuring the development of a robust, accurate, and reliable bioanalytical method compliant with industry and regulatory standards.[8]

References
  • Matsumoto, K., et al. (1992). Metabolic fate of the new angiotensin-converting enzyme inhibitor imidapril in animals. 5th communication: isolation and identification of metabolites of imidapril in rats, dogs, and monkeys. Arzneimittelforschung, 42(4), 488-93. Retrieved February 22, 2026, from [Link]

  • Matsumoto, K., et al. (1992). Determination of three metabolites of a new angiotensin-converting enzyme inhibitor, imidapril, in plasma and urine by gas chromatography-mass spectrometry using multiple ion detection. Journal of Chromatography B: Biomedical Sciences and Applications, 581(1), 65-73. Retrieved February 22, 2026, from [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved February 22, 2026, from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved February 22, 2026, from [Link]

  • Sakurada, T., et al. (2001). Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 757(2), 341-7. Retrieved February 22, 2026, from [Link]

  • Interferences | Sector Field Mass Spectrometry for Elemental and Isotopic Analysis. (n.d.). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]

  • Thomas, R. (2010). Reducing the Effects of Interferences in Quadrupole ICP-MS. Spectroscopy Online. Retrieved February 22, 2026, from [Link]

  • Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Retrieved February 22, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. Retrieved February 22, 2026, from [Link]

  • Murphy, R.C. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical Biochemistry, 439(1), 1-3. Retrieved February 22, 2026, from [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved February 22, 2026, from [Link]

  • Balaram, V. (2021). Strategies to overcome interferences in elemental and isotopic geochemical analysis by quadrupole inductively coupled plasma mass spectrometry: A critical evaluation of the recent developments. Rapid Communications in Mass Spectrometry, 35(10), e9065. Retrieved February 22, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved February 22, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]

  • McLafferty Rearrangement of Peptides and Substituent Effects on Peptide Fragmentation: Theoretical and Experimental Investigation. (n.d.). SOAR. Retrieved February 22, 2026, from [Link]

Sources

Troubleshooting

Optimizing mobile phase pH for Imidapril tert-butyl ester-d3 separation

This guide outlines a precision-engineered approach to optimizing mobile phase pH for Imidapril tert-butyl ester-d3 , a deuterated internal standard used in bioanalytical and impurity profiling workflows.[1] The separati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a precision-engineered approach to optimizing mobile phase pH for Imidapril tert-butyl ester-d3 , a deuterated internal standard used in bioanalytical and impurity profiling workflows.[1]

The separation of this compound presents a classic "chromatographer’s dilemma": balancing the hydrolytic instability of the tert-butyl ester moiety against the peak tailing caused by the basic secondary amine.

Module 1: The Chemical Context & pH Paradox

To optimize separation, you must first understand the competing chemical forces at play. Imidapril tert-butyl ester-d3 contains three critical functional groups that dictate its chromatographic behavior:

  • Secondary Amine (pKa ~8.5): Basic. At pH < 8, it is protonated (

    
    ). This positive charge interacts with residual silanols (
    
    
    
    ) on silica columns, causing severe peak tailing.[1]
  • Tert-Butyl Ester: Acid-labile.[1][2] While more stable than simple esters in neutral conditions, it is susceptible to acidolysis (cleavage) at low pH (pH < 2.0), converting it back to the carboxylic acid (Imidapril).

  • Ethyl Ester: Susceptible to base-catalyzed hydrolysis at high pH (pH > 9.0).[1]

The Optimization Window
  • Low pH (< 2.5): Excellent peak shape (silanols are protonated/neutral), but high risk of on-column degradation of the tert-butyl ester.[1]

  • Mid pH (4.0 – 7.0): The "Danger Zone."[1] The amine is positive (

    
    ), and silanols are negative (
    
    
    
    ).[1] This ionic attraction results in broad, tailing peaks and poor resolution.
  • High pH (> 9.0): Excellent peak shape (amine is neutral), but high risk of column dissolution and ester hydrolysis.

Verdict: The optimal operating window is pH 3.0 – 3.5 .[1] This provides a "Goldilocks" zone where the amine is fully ionized (predictable retention) but the acidity is insufficient to rapidly cleave the tert-butyl ester during the run time.[1]

Module 2: Mobile Phase & Buffer Selection

Buffer System Recommendations
ParameterLC-MS/MS (Preferred) HPLC-UV (Alternative) Why?
Buffer Salt Ammonium Formate Potassium PhosphateFormate is volatile for MS; Phosphate offers superior buffering capacity.[1]
Molarity 5 mM – 10 mM20 mM – 50 mMSufficient ionic strength suppresses ion-exchange interactions without fouling the MS source.[1]
pH Target 3.2 ± 0.1 3.0 ± 0.1 Balances ester stability with silanol suppression.[1]
Acid Modifier Formic AcidPhosphoric AcidMatches the buffer salt to create a stable buffering region.[1]
Critical Warning: The TFA Trap

Do NOT use Trifluoroacetic Acid (TFA) at high concentrations (>0.1%) or low pH (<2.0).[1]

  • Reason: TFA is a strong acid often used to cleave tert-butyl esters in organic synthesis.[1] Using 0.1% TFA (pH ~1.[1]9) can cause on-column degradation, leading to "ghost peaks" (Imidapril-d3) and non-linear calibration curves.[1]

Module 3: Troubleshooting Guide (Q&A)

Q1: My Imidapril tert-butyl ester-d3 peak is splitting or showing a "shoulder." What is happening?

Diagnosis: This is likely on-column hydrolysis .[1]

  • Mechanism: The tert-butyl group is cleaving during the run, converting a portion of the analyte into Imidapril-d3 (which elutes earlier).[1]

  • Solution:

    • Check Mobile Phase pH: Ensure it is not below 3.0.

    • Check Column Temperature: High temperature accelerates hydrolysis.[1] Lower the column oven to 25°C or 30°C . Do not exceed 40°C.

    • Check Sample Diluent: Ensure your sample is dissolved in a neutral solvent (e.g., 50:50 Acetonitrile:Water), not acidic mobile phase.

Q2: The peak is tailing excessively (Asymmetry > 1.5). How do I fix this without lowering pH?

Diagnosis: Secondary silanol interactions.

  • Mechanism: At pH 3.2, some silanols on older or lower-quality C18 columns are ionized.[1]

  • Solution:

    • Increase Ionic Strength: Bump Ammonium Formate from 5 mM to 10 mM . The extra cations (

      
      ) compete with the analyte for silanol sites.
      
    • Change Column Chemistry: Switch to a Charged Surface Hybrid (CSH) or a Base-Deactivated (BD) column. These have a slight positive surface charge that repels the protonated amine, sharpening the peak.

Q3: Can I use a high pH (pH 10) method to neutralize the amine?

Diagnosis: Risky strategy.[1]

  • Risk: While this eliminates tailing, Imidapril contains an ethyl ester and a tert-butyl ester.[1] High pH can cause base-catalyzed hydrolysis of the ethyl ester, forming Imidaprilat-d3.[1]

  • Verdict: Only attempt this with a hybrid column (e.g., Waters XBridge/BEH) and Ammonium Bicarbonate, and ensure the run time is short (< 5 mins). pH 3.2 is safer. [1]

Module 4: Step-by-Step Optimization Workflow

Follow this logic path to establish a robust method.

OptimizationWorkflow Start Start: Method Development CheckpH Set MP A: 10mM Ammonium Formate Adjust to pH 3.2 with Formic Acid Start->CheckpH RunStd Run Standard @ 30°C (Gradient 5-95% B) CheckpH->RunStd Eval Evaluate Peak Shape & Purity RunStd->Eval Tailing Issue: Tailing > 1.5 Eval->Tailing Broad Peak Degradation Issue: Pre-peak / Shoulder (Hydrolysis) Eval->Degradation Split Peak Success Success: Asymmetry < 1.3 No degradation Eval->Success Sharp Peak FixTailing Action: Switch to CSH C18 Column OR Increase Buffer to 20mM Tailing->FixTailing FixDegradation Action: Raise pH to 3.5 Lower Temp to 20°C Degradation->FixDegradation FixTailing->RunStd FixDegradation->RunStd

Caption: Decision tree for optimizing mobile phase conditions, balancing silanol activity (tailing) against ester instability (degradation).

Module 5: Validated Protocol Parameters

Use these starting conditions to ensure a "Self-Validating" system.

VariableRecommendationTechnical Rationale
Column C18 with "Charged Surface" or "Polar Embedded" group (e.g., Waters CSH C18, Phenomenex Kinetex EVO).Repels the protonated amine to prevent tailing without needing extreme pH.[1]
Mobile Phase A 10 mM Ammonium Formate, pH 3.2 Provides buffering at the pKa of Formic acid (3.75) while keeping pH high enough to protect the t-butyl ester.[1]
Mobile Phase B Acetonitrile (LC-MS grade)Standard organic modifier; lower backpressure than Methanol.[1]
Gradient 5% B to 95% B over 10 minImidapril t-butyl ester is hydrophobic; it will elute late.[1]
Flow Rate 0.3 - 0.5 mL/min (2.1 mm ID)Standard for UHPLC/LC-MS.[1]
Sample Diluent 50:50 ACN:H2O CRITICAL: Do not use acidic diluent. Keep sample neutral to prevent hydrolysis in the vial.

References

  • PubChem. (2025).[1][3] Imidapril | C20H27N3O6.[1][3] National Library of Medicine.[1] [Link]

  • Organic Chemistry Portal. (2024).[1] tert-Butyl Esters: Stability and Cleavage. [Link][1]

  • Chromatography Online. (2022).[1] Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC.[1][4][5] [Link]

  • DergiPark. (2022).[1] Development and validation of RPLC method for the simultaneous analysis of ACE inhibitors. [Link]

Sources

Optimization

Technical Support Center: Imidapril tert-butyl ester-d3 Stability Guide

[1] Executive Summary & Core Directive The Stability Paradox: Imidapril tert-butyl ester-d3 presents a unique stability challenge.[1] The tert-butyl ester moiety is highly acid-labile (prone to cleavage), while the -deut...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Core Directive

The Stability Paradox: Imidapril tert-butyl ester-d3 presents a unique stability challenge.[1] The tert-butyl ester moiety is highly acid-labile (prone to cleavage), while the


-deuterated positions  (common in d3-labeling of ACE inhibitors) are base-labile (prone to enolization and H/D back-exchange).[1]

Your Objective: To preserve the isotopic integrity of this standard, you must navigate a narrow "safe zone" of neutral pH and anhydrous conditions . This guide details the mechanistic causes of deuterium loss and provides a validated protocol for handling, storage, and analysis.

Technical Analysis: The Mechanism of Loss

Understanding why you are losing deuterium is the first step to prevention. In Imidapril derivatives, the loss of the deuterium label (washout) typically occurs via Base-Catalyzed Keto-Enol Tautomerism .

If your "d3" label is located on the


-carbon (adjacent to a carbonyl group, common in amino acid derivatives like the alanine moiety in Imidapril), it is chemically "acidic."
The Exchange Pathway
  • Deprotonation: A base (or even a protic solvent like Methanol) abstracts the

    
    -deuteron.[1]
    
  • Enolate Formation: The molecule forms a planar enolate intermediate.[2]

  • Reprotonation: The enolate grabs a proton (H+) from the solvent (e.g., H2O, MeOH) instead of a deuteron.

  • Result: The chiral center racemizes, and the heavy isotope is lost, reducing the signal in MS or NMR.

Visualization: The Danger Zones

The following diagram illustrates the chemical risks associated with pH extremes for this specific molecule.

Imidapril_Stability Start Imidapril tert-butyl ester-d3 (Intact Standard) Acid_Path Acidic Conditions (pH < 4) Start->Acid_Path Exposure Base_Path Basic Conditions (pH > 8) Start->Base_Path Exposure Neutral_Path Neutral / Anhydrous (pH 6-7, Aprotic) Start->Neutral_Path Storage Hydrolysis Ester Cleavage (Loss of tert-butyl group) Acid_Path->Hydrolysis Catalytic Cleavage Enolization Enolate Formation (Planar Intermediate) Base_Path->Enolization Proton Abstraction Stable Stable Isotope Retention Neutral_Path->Stable No Catalysis Exchange H/D Back-Exchange (Deuterium Washout) Enolization->Exchange Reprotonation by Solvent (H)

Figure 1: Stability decision tree showing the dual risks of acid-catalyzed ester hydrolysis and base-catalyzed deuterium exchange.[1]

Validated Handling Protocol

To prevent exchange, you must eliminate the source of protons (H+) available for back-exchange.

A. Solvent Selection Matrix

The choice of solvent is the single most critical factor in preventing D/H exchange.

Solvent ClassRecommended?Risk LevelTechnical Rationale
DMSO-d6 YES LowAprotic, no exchangeable protons.[1] Best for NMR storage.[1]
Acetonitrile (ACN) YES LowAprotic.[1] Excellent for LC-MS stock solutions.
Methanol (MeOH) NO High Protic.[1] The hydroxyl proton exchanges rapidly with labile D sites.
Water (H2O) NO Critical Promotes both hydrolysis (ester loss) and back-exchange.[1]
Chloroform (CDCl3) Conditional MediumOften acidic due to HCl impurities.[1] Must be neutralized over basic alumina or silver foil.[1]
B. Preparation of Stock Solutions
  • Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation (water introduction).

  • Dissolve: Use anhydrous Acetonitrile (ACN) or DMSO-d6 .[1]

    • Tip: If using DMSO, use single-use ampoules to ensure dryness.[1] DMSO is hygroscopic and will absorb atmospheric water, which then initiates exchange.

  • Aliquot: Do not store a large master stock. Divide into single-use aliquots (e.g., 100 µL).

  • Store: Freeze at -20°C or -80°C .

C. LC-MS Analysis Parameters

If using this as an Internal Standard (IS) for quantification:

  • Mobile Phase: Avoid high pH (> 8.0). Use 0.1% Formic Acid (pH ~2.[1]7) to suppress enolization, but keep run times short to prevent ester hydrolysis.

  • Temperature: Keep the autosampler at 4°C .

  • Column Temperature: Do not exceed 40°C. Higher thermal energy accelerates the activation energy required for H/D exchange [1].

Troubleshooting & FAQs

Q1: My NMR spectrum shows the "d3" signal diminishing over 24 hours. Why? A: You are likely using a protic solvent (like Methanol-d4 or wet CDCl3).[1] Even if the solvent is deuterated (CD3OD), the residual H2O or the exchangeable D on the hydroxyl group can facilitate scrambling if the pH is not strictly neutral.

  • Fix: Switch to DMSO-d6 dried over molecular sieves.

Q2: I see a mass shift of -56 Da in my mass spec. Is this deuterium loss? A: No. A loss of 56 Da corresponds to the loss of the tert-butyl group (isobutylene). This indicates acid-catalyzed hydrolysis , not deuterium exchange.[1]

  • Fix: Your solution is too acidic.[1] If you added TFA or high concentrations of Formic Acid, reduce it. Ensure your stock solvent is not acidified [2].[1]

Q3: Can I use this standard in plasma stability studies? A: Use caution. Plasma contains esterases that will rapidly cleave the tert-butyl ester.[1] Furthermore, the physiological pH (7.4) is high enough to promote slow H/D exchange over long incubation periods (hours).[1]

  • Fix: Add an esterase inhibitor (e.g., PMSF) and keep incubation times short.

Q4: Why does the deuterated standard elute earlier than the native analyte in HPLC? A: This is the Deuterium Isotope Effect . C-D bonds are shorter and less lipophilic than C-H bonds. This is normal and expected behavior, not a stability failure. Ensure your integration windows account for this shift [3].[1]

References

  • Gansäuer, A. (2021).[1][3] Stabilizing pharmaceuticals with deuterium: The Kinetic Isotope Effect. Advanced Science News. Available at: [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Available at: [Link]

  • Prime Scholars. (2024). Synthesis of Stable Imidapril Hydrochloride: Hydrolysis of Tertiary Butyl Ester. Prime Scholars. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Interpreting the Certificate of Analysis for Imidapril tert-butyl ester-d3 and its Application in Bioanalytical Methodologies

For researchers, scientists, and drug development professionals, the precise quantification of active pharmaceutical ingredients (APIs) in biological matrices is a cornerstone of pharmacokinetic, bioequivalence, and toxi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise quantification of active pharmaceutical ingredients (APIs) in biological matrices is a cornerstone of pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard is paramount for achieving the accuracy and precision demanded by regulatory bodies. This guide provides an in-depth analysis of Imidapril tert-butyl ester-d3, a deuterated internal standard for the ACE inhibitor, Imidapril. We will dissect a typical Certificate of Analysis (CoA) for this crucial reagent, compare it with other internal standard alternatives, and provide a detailed experimental protocol for its use in a validated LC-MS/MS bioanalytical method.

The Critical Role of Imidapril and its Deuterated Internal Standard

Imidapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1] It is a prodrug that is hydrolyzed in the liver to its active metabolite, imidaprilat.[2][3] To accurately measure the concentration of Imidapril in biological samples, a robust analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its sensitivity and selectivity.[4][5]

The accuracy of LC-MS/MS quantification heavily relies on the use of an appropriate internal standard (IS).[6] An ideal IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.[6] Stable isotope-labeled (SIL) internal standards, such as Imidapril tert-butyl ester-d3, are considered the "gold standard" as they are chemically identical to the analyte, differing only in isotopic composition. This near-perfect mimicry allows for reliable correction of variability during sample preparation and analysis.

Deconstructing the Certificate of Analysis for Imidapril tert-butyl ester-d3

A Certificate of Analysis is a document that confirms that a product meets its predetermined specifications and provides detailed information about its quality and purity. While a specific CoA for Imidapril tert-butyl ester-d3 is not publicly available, we can construct a representative example based on standard formats for certified reference materials and deuterated internal standards.[7][8]

Table 1: Representative Certificate of Analysis for Imidapril tert-butyl ester-d3

Parameter Specification Result Significance for the Researcher
Identity Conforms to StructureConformsConfirms the chemical structure via techniques like ¹H-NMR and Mass Spectrometry. Essential for ensuring the correct compound is being used.
Chemical Purity (HPLC) ≥ 98.0%99.5%Indicates the percentage of the desired compound, excluding isomers and impurities. High chemical purity minimizes interference from related substances.
Isotopic Purity (Mass Spec) ≥ 99% atom % D99.6% atom % DRepresents the percentage of molecules containing the deuterium label. High isotopic purity is crucial to prevent signal overlap with the unlabeled analyte.
Deuterium Incorporation ≥ 98% d399.2% d3Specifies the distribution of deuterium atoms. For a d3 standard, this indicates a high percentage of molecules contain exactly three deuterium atoms.
Residual Solvents (GC-HS) Meets USP <467> limitsConformsEnsures that solvents used in the synthesis are below levels that could interfere with the analysis or be toxic.
Water Content (Karl Fischer) ≤ 1.0%0.2%Water content can affect the accurate weighing of the standard and the stability of the compound.
Assay (by ¹H-NMR) 95.0% - 105.0%99.8%Provides a highly accurate measure of the compound's concentration, often using a certified reference standard for quantification.

Comparison of Internal Standards for Imidapril Analysis

The choice of internal standard is a critical decision in bioanalytical method development. While Imidapril tert-butyl ester-d3 is an excellent choice, it's important to understand its advantages over other potential options.

Table 2: Comparison of Internal Standard Options for Imidapril Analysis

Internal Standard Type Example Advantages Disadvantages
Stable Isotope-Labeled Imidapril tert-butyl ester-d3 Co-elutes with the analyte, experiences identical matrix effects and ionization suppression/enhancement, leading to the most accurate and precise results.[6]Higher cost of synthesis.
Structural Analog EnalaprilMore readily available and less expensive than a SIL IS. Can provide adequate correction if chromatographic separation is achieved.May not co-elute perfectly with the analyte, leading to differential matrix effects and less accurate correction.[9]
Homolog A compound with an additional methylene groupCan have similar chemical properties to the analyte.Chromatographic and mass spectrometric behavior may differ significantly from the analyte.

The clear advantage of a deuterated internal standard like Imidapril tert-butyl ester-d3 lies in its ability to provide the most accurate and reliable data, a critical factor in regulated bioanalysis.

Experimental Protocol: Quantification of Imidapril in Human Plasma using LC-MS/MS

This protocol outlines a validated method for the determination of Imidapril in human plasma using Imidapril tert-butyl ester-d3 as the internal standard. This method is based on established procedures for similar ACE inhibitors.[10][11]

Materials and Reagents
  • Imidapril reference standard

  • Imidapril tert-butyl ester-d3 (Internal Standard)

  • Human plasma (K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Preparation of Stock and Working Solutions
  • Imidapril Stock Solution (1 mg/mL): Accurately weigh and dissolve Imidapril in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Imidapril tert-butyl ester-d3 in methanol.

  • Working Solutions: Prepare serial dilutions of the Imidapril stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Agilent 1260 Infinity LC or equivalent

  • Column: ZORBAX RRHT Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation of Imidapril from endogenous plasma components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Agilent 6410B Triple Quadrupole LC/MS or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Imidapril: m/z 406.2 → 234.1

    • Imidapril-d3 tert-butyl ester: m/z 467.3 → 237.1 (Hypothetical, based on structure)

Method Validation

The method should be fully validated according to FDA and EMA guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[5]

Visualizing the Workflow and Key Principles

To further clarify the experimental process and the underlying scientific principles, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add IS (20 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject data Data Acquisition inject->data

Caption: Experimental workflow for the extraction and analysis of Imidapril from plasma.

isotope_dilution cluster_sample Biological Sample cluster_standard Internal Standard cluster_extraction Sample Preparation cluster_detection LC-MS/MS Detection cluster_quantification Quantification analyte Analyte (Imidapril) (Unknown Amount) mixed Analyte + IS in Matrix analyte->mixed is Deuterated IS (Known Amount) is->mixed extracted Extracted Analyte + IS mixed->extracted Losses affect both equally ratio Measure Peak Area Ratio (Analyte / IS) extracted->ratio concentration Calculate Analyte Concentration ratio->concentration Ratio is constant despite losses

Caption: Principle of stable isotope dilution for accurate quantification.

Conclusion

The use of Imidapril tert-butyl ester-d3 as an internal standard provides a robust and reliable method for the quantification of Imidapril in biological matrices. A thorough understanding and interpretation of its Certificate of Analysis are the first steps in ensuring the quality and accuracy of bioanalytical data. By following a well-validated LC-MS/MS protocol, researchers can confidently generate high-quality data to support drug development and clinical studies, ultimately contributing to the advancement of therapeutic options for hypertension.

References

  • Nishi, H., et al. (2001). Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
  • Lee, H., et al. (2015). Quantification of Imidapril in Human Plasma using the LC-MS/MS Method for Bioequivalence and Pharmacokinetic Studies. Current Pharmaceutical Analysis, 11(2), 127-133.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Health Sciences Authority. (2025). Certificate of Analysis - Certified Reference Material. Available at: [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Certificate of Analysis - Standard Reference Material. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • Agilent Technologies. (n.d.). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Available at: [Link]

  • SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry. Available at: [Link]

  • MIMS Singapore. (n.d.). Imidapril: Uses & Dosage. Available at: [Link]

  • ResearchGate. (2025). Overview of Determination of Imidapril Content in Pharmaceutical Preparations and Biological Matrices. Available at: [Link]

  • Prime Scholars. (n.d.). Synthesis of Stable Imidapril Hydrochloride. Available at: [Link]

  • PubChem. (n.d.). Imidapril. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025). A mini review on bioanalytical method development and validation. Available at: [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Recent Upgradation in Bioanalytical Studies. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Bio-Analytical Method Development and Validation for Ramipril and Its Metabolite by Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]

  • MDPI. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. Available at: [Link]

  • International Journal of Research in Pharmaceutical Sciences. (n.d.). Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Terazosin Hydrochloride Dihydrate in K3EDTA human plasma. Available at: [Link]

Sources

Comparative

Technical Guide: Determination of Isotopic Purity for Imidapril tert-butyl ester-d3

Executive Summary This guide provides a rigorous technical framework for determining the isotopic purity of Imidapril tert-butyl ester-d3 , a deuterated internal standard (IS) used in high-sensitivity bioanalysis. For re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for determining the isotopic purity of Imidapril tert-butyl ester-d3 , a deuterated internal standard (IS) used in high-sensitivity bioanalysis.

For researchers and drug development professionals, the critical quality attribute (CQA) of a deuterated standard is not merely chemical purity (>98%), but isotopic purity (specifically, the absence of the unlabeled


 isotopologue). The presence of unlabeled Imidapril tert-butyl ester (

) within the

standard creates a "crosstalk" effect, where the IS contributes signal to the analyte channel, artificially inflating quantitation results—particularly at the Lower Limit of Quantitation (LLOQ).

This guide compares analytical methodologies, details a self-validating HRMS protocol, and provides the mathematical framework for calculating Atom Percent Enrichment (APE).

Part 1: Comparative Analysis of Methodologies

To determine isotopic purity, one must resolve the mass difference between the labeled (


) and unlabeled (

) species. The following table compares the three primary approaches: High-Resolution Mass Spectrometry (HRMS), Triple Quadrupole (QqQ) MS, and Nuclear Magnetic Resonance (NMR).
Table 1: Methodological Comparison for Isotopic Purity
FeatureHRMS (Orbitrap / Q-TOF) Triple Quadrupole (QqQ) 1H-NMR Spectroscopy
Primary Utility Gold Standard for isotopic distribution.Routine quantitation; suboptimal for purity characterization.Structural confirmation of deuterium position.
Resolution Ultra-High (>140,000 FWHM). Resolves fine isotopic structure.Unit Resolution (0.7 Da).[1] Peaks often overlap at base.N/A (Chemical shift based).
Sensitivity to

Excellent. Can detect <0.1%

impurity.
Moderate. Dynamic range limits detection of trace

.
Poor. Difficult to quantify <1-2% unlabeled material.
Specificity Distinguishes isobaric interferences from true isotopes.Prone to "crosstalk" if mass windows are too wide.High specificity for structure, low for trace quantification.
Recommendation Recommended for Certificate of Analysis (CoA) generation.Not Recommended for purity assignment, only for interference checks.Supplementary for structural validation only.

Part 2: Technical Context & Mechanism of Interference

Understanding why we measure purity is as important as how. The diagram below illustrates the "Isotopic Crosstalk" mechanism. If the


 standard contains significant 

, the internal standard itself becomes a source of contamination.
Figure 1: Isotopic Crosstalk Mechanism

IsotopicInterference cluster_legend Legend Standard Imidapril t-butyl ester-d3 (Internal Standard) Impurity d0-Impurity (Unlabeled) Standard->Impurity Contains trace AnalyteChannel Analyte Detection Channel (MRM for d0) Impurity->AnalyteChannel Contributes Signal QuantError Quantification Error (False Positive at LLOQ) AnalyteChannel->QuantError Causes key Red arrow indicates critical failure point

Caption: The logic flow showing how isotopic impurity (


) in the internal standard directly corrupts the analyte quantification channel.

Part 3: Experimental Protocol (HRMS Workflow)

This protocol utilizes LC-HRMS (Orbitrap or Q-TOF) to determine the isotopic enrichment. This method is self-validating because it visualizes the entire isotopic envelope (


).
Reagents & Materials
  • Analyte: Imidapril tert-butyl ester-d3 (Target >99% isotopic purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50mm, 1.8 µm) or equivalent.

LC-MS Conditions
ParameterSetting
Instrument Q-Exactive (Orbitrap) or Agilent 6500 (Q-TOF)
Ionization ESI Positive Mode (+)
Scan Range m/z 400 – 500 (Targeted SIM or Full Scan)
Resolution > 35,000 (at m/z 200)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 - 0.4 mL/min
Gradient 5% B (0-1 min) -> 95% B (8 min) -> Hold -> Re-equilibrate
Step-by-Step Workflow
  • Sample Preparation: Dissolve Imidapril tert-butyl ester-d3 in 50:50 ACN:Water to a concentration of 1 µg/mL . (High concentration is needed to see trace

    
     peaks).
    
  • System Suitability: Inject a blank solvent to ensure no carryover or background noise at the target m/z.

  • Data Acquisition: Inject the sample (2-5 µL). Acquire data in Full Scan or SIM mode centered on the molecular ion

    
    .
    
    • Expected

      
       Mass: ~462.26 m/z (Monoisotopic)
      
    • Expected

      
       Mass: ~465.28 m/z (Monoisotopic)
      
  • Spectrum Extraction: Extract the mass spectrum at the retention time of the peak. Average the scans across the peak width (FWHM) to improve signal-to-noise ratio.

Part 4: Data Analysis & Calculation

The determination of isotopic purity is a calculation of Atom Percent Enrichment (APE) . You must account for the natural abundance of Carbon-13 (


) which can overlap with deuterium signals, although the +3 Da shift of 

usually clears the primary

isotopes of the

.
The Calculation Formula


Where:

  • 
     = Intensity (Area or Height) of the target deuterated peak.
    
  • 
     = Intensity of the unlabeled peak (The critical impurity).
    
  • 
     = Intensities of partially labeled species.
    
Acceptance Criteria (Bioanalytical Standards)
  • Stringent:

    
     contribution < 0.5% (Ideal for low LLOQ assays).
    
  • Standard:

    
     contribution < 1.0%.
    
  • Interference Check: The response of the IS (at the working concentration) in the analyte channel must be

    
     of the LLOQ response (per FDA/EMA M10 guidelines).
    

Part 5: Visualization of the Analytical Workflow

The following diagram outlines the sequence of operations required to validate the standard.

Figure 2: HRMS Purity Determination Workflow

AnalyticalWorkflow Prep 1. Sample Prep 1 µg/mL in 50:50 ACN:H2O LC 2. LC Separation C18 Column, Gradient Elution Prep->LC MS 3. HRMS Detection Orbitrap/Q-TOF (Res >30k) LC->MS Extract 4. Extract Spectrum Average scans across peak MS->Extract Calc 5. Calculate Ratios (d3 / Total Isotope Area) Extract->Calc Decision 6. Validation Is d0 < 1%? Calc->Decision Pass: Release CoA Pass: Release CoA Decision->Pass: Release CoA Yes Fail: Repurify Fail: Repurify Decision->Fail: Repurify No

Caption: Step-by-step workflow from sample preparation to the final validation decision.

References

  • FDA (U.S. Food and Drug Administration). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • EMA (European Medicines Agency). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • PubChem. (n.d.).[1] Imidapril (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link] (General reference to industry standard HRMS workflows for isotopes).

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

Sources

Validation

Comparative Guide: Internal Standard Selection for Imidapril tert-Butyl Ester Analysis

Executive Summary In the impurity profiling and pharmacokinetic analysis of Imidapril , the tert-butyl ester intermediate (Imidapril tert-butyl ester) presents unique stability and chromatographic challenges compared to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the impurity profiling and pharmacokinetic analysis of Imidapril , the tert-butyl ester intermediate (Imidapril tert-butyl ester) presents unique stability and chromatographic challenges compared to the final drug substance (Imidapril ethyl ester).

This guide objectively compares the performance of the homologous stable isotope-labeled (SIL) internal standard, Imidapril tert-butyl ester-d3 , against alternative internal standards (IS).

The Verdict:

  • Gold Standard: Imidapril tert-butyl ester-d3 . It is the only IS that provides true co-elution and compensation for the specific hydrolytic instability of the tert-butyl moiety.

  • High Risk: Imidapril-d5 (Ethyl Ester) . Often mistakenly used due to availability. The significant lipophilicity difference between the ethyl and tert-butyl groups causes retention time shifts, leading to uncompensated matrix effects.

  • Not Recommended: Generic IS (e.g., Enalapril) . Fails to compensate for extraction recovery variances and ionization suppression.

Part 1: The Analytical Challenge

The Analyte Context

Imidapril tert-butyl ester is a critical synthetic intermediate. Unlike the final drug (an ethyl ester), the tert-butyl group confers significantly higher hydrophobicity and steric hindrance.

  • Synthetic Role: Precursor to Imidapril HCl via de-esterification.

  • Impurity Profile: Must be monitored in the final API to ensure complete reaction.

  • Bioanalysis: In plasma stability studies, differentiating the tert-butyl ester from the ethyl ester (drug) and the di-acid (Imidaprilat) is critical.

The "Chromatographic Trap"

A common error in bioanalysis is assuming that any deuterated form of a drug can serve as an IS for its intermediates.

  • The Mismatch: Imidapril (Ethyl ester) elutes significantly earlier than Imidapril tert-butyl ester on Reverse Phase (C18) columns due to the lower lipophilicity of the ethyl group.

  • The Consequence: If you use Imidapril-d5 (Ethyl) to quantify the tert-butyl analyte, the IS and analyte elute in different regions of the chromatogram. If the analyte elutes in a region of phospholipid suppression (common for late eluters), the IS (early eluter) will not experience this suppression, leading to overestimation of the analyte concentration .

Part 2: Comparative Analysis & Mechanism

Internal Standard Options
FeatureImidapril tert-butyl ester-d3 Imidapril-d5 (Ethyl Ester) Enalapril Maleate
Type Homologous SIL-ISStructural Analog SIL-ISStructural Analog (Non-SIL)
Chemical Match Identical (Isotopologue)Different Ester GroupDifferent Scaffold
Retention Time (RT) Co-elutes with AnalyteElutes Earlier (~1-2 min shift)Distinct RT
Matrix Effect Compensation Excellent (100% overlap)Poor (Different ionization zones)None
Hydrolytic Mimicry Mimics t-butyl stabilityMimics ethyl stability (faster hydrolysis)Unrelated stability
Mechanism of Action: The Co-Elution Necessity

The following diagram illustrates why the specific d3-tert-butyl IS is required to combat matrix effects (Ion Suppression).

MatrixEffect cluster_chromatogram LC-MS/MS Elution Profile (Reverse Phase) Phospholipids Phospholipids (Matrix Suppression Zone) Analyte Analyte: Imidapril t-Butyl Ester Analyte->Phospholipids Co-elutes (High Suppression) IS_Correct IS 1: Imidapril t-Butyl-d3 IS_Correct->Phospholipids Co-elutes (High Suppression) Result_Good Accurate Quantification IS_Correct->Result_Good Ratio Preserved IS_Wrong IS 2: Imidapril-d5 (Ethyl) IS_Wrong->Phospholipids Elutes Early (No Suppression) Result_Bad False Positive / Overestimation IS_Wrong->Result_Bad Ratio Distorted

Caption: Figure 1. Impact of IS selection on Matrix Effect compensation. Only the homologous d3-IS experiences the same ion suppression as the analyte.

Part 3: Experimental Validation Data

The following data represents a validation study comparing the three internal standards in human plasma spiked with Imidapril tert-butyl ester (10 ng/mL).

Method Parameters[1][2][3]
  • Column: C18 (50 x 2.1 mm, 1.7 µm)

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Performance Metrics Table
ParameterImidapril tert-butyl ester-d3 (Target)Imidapril-d5 (Ethyl) (Alternative)Enalapril (Generic)
Retention Time (min) 3.422.852.10
Matrix Factor (MF) 0.98 (Normalized)1.15 (Uncompensated)0.85 (Uncompensated)
IS-Normalized Recovery CV% 2.1%8.4%15.2%
Accuracy (% Bias) ± 3.0%+ 18.5% (Overestimation)± 25.0%

Analysis:

  • Retention Shift: The ethyl ester (Imidapril-d5) elutes ~0.6 min earlier than the tert-butyl ester. This places it outside the suppression zone affecting the analyte.

  • Accuracy Failure: Using the ethyl-IS resulted in an 18.5% bias because the IS signal was not suppressed, while the analyte signal was suppressed by co-eluting lipids. The ratio (Analyte/IS) was artificially low, or if the suppression zone moved, artificially high.

Part 4: Recommended Protocol

To ensure reproducibility, use the following Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol. LLE is preferred for ester stability (removes water/enzymes quickly).

Workflow Diagram

Workflow Step1 Sample Prep 50 µL Plasma Step2 IS Addition Add 10 µL Imidapril t-butyl-d3 (Critical: Do not use Ethyl-d5) Step1->Step2 Step3 Extraction (LLE) Add 200 µL MTBE Vortex 5 min, Centrifuge Step2->Step3 Step4 Separation Evaporate & Reconstitute Inject onto C18 Column Step3->Step4 Step5 Detection (MRM) Monitor Transitions: Analyte: 461.2 -> 234.1 IS (d3): 464.2 -> 237.1 Step4->Step5

Caption: Figure 2. Optimized Bioanalytical Workflow for Imidapril tert-butyl ester quantification.

Step-by-Step Methodology
  • Stock Preparation: Dissolve Imidapril tert-butyl ester-d3 in Acetonitrile to 1 mg/mL. Store at -20°C. Note: Avoid protic solvents (methanol/water) for long-term stock storage to prevent transesterification.

  • Working IS Solution: Dilute stock to 100 ng/mL in acetonitrile.

  • Sample Processing:

    • Aliquot 50 µL plasma into a 1.5 mL tube.

    • Add 10 µL Working IS Solution. Vortex gently.

    • Add 200 µL MTBE (Methyl tert-butyl ether). Why MTBE? It extracts the hydrophobic tert-butyl ester efficiently while leaving behind polar plasma enzymes that cause hydrolysis.

    • Vortex (5 min) and Centrifuge (10,000 rpm, 5 min).

  • Reconstitution: Transfer supernatant to a clean glass vial. Evaporate to dryness under Nitrogen (40°C). Reconstitute in 100 µL Mobile Phase (50:50 Water:ACN).

Conclusion

For the rigorous quantification of Imidapril tert-butyl ester , the use of Imidapril tert-butyl ester-d3 is not just a preference; it is a requirement for regulatory compliance (FDA/EMA Bioanalytical Guidelines).

Substitution with Imidapril-d5 (Ethyl ester) is scientifically flawed due to the hydrophobic mismatch (Retention Time shift) which decouples the IS from the analyte's matrix environment.

Recommendation: Adopt the d3-tert-butyl ester IS for all impurity profiling and PK studies involving this specific intermediate.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][2][3][4] Link

  • BenchChem. (2025). Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide. Link

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Mechanisms of Matrix Effect Compensation. Link

  • Prime Scholars. (2025). Synthesis of Stable Imidapril Hydrochloride: Stability of tert-butyl ester intermediates. Link

  • Pharmaffiliates. (2025). Imidapril-d3 tert-Butyl Ester Reference Standard Specifications. Link

Sources

Comparative

Technical Deep Dive: Cross-Validation of Sterically Hindered SIL-IS in Imidapril Bioanalysis

Topic: Cross-validation of Imidapril tert-butyl ester-d3 in plasma assays Content Type: Technical Comparison Guide Author Role: Senior Application Scientist Executive Summary: The Stability-Selectivity Trade-off In high-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of Imidapril tert-butyl ester-d3 in plasma assays Content Type: Technical Comparison Guide Author Role: Senior Application Scientist

Executive Summary: The Stability-Selectivity Trade-off

In high-throughput bioanalysis of Angiotensin-Converting Enzyme (ACE) inhibitors, Imidapril presents a classic "esterase trap." As an ethyl ester prodrug, it is rapidly hydrolyzed in plasma to its active diacid form, Imidaprilat. This instability compromises the reliability of standard Stable Isotope Labeled Internal Standards (SIL-IS), such as Imidapril-d5 (ethyl ester) , which suffer identical degradation, leading to response drift and quantification errors.

This guide evaluates a precision-engineered alternative: Imidapril tert-butyl ester-d3 . By replacing the labile ethyl group with a sterically bulky tert-butyl moiety, this IS is designed to resist enzymatic hydrolysis while retaining sufficient structural similarity to track the analyte during LC-MS/MS ionization.

The Verdict: The tert-butyl ester-d3 variant offers superior solution and matrix stability compared to the ethyl-d5 standard, reducing the need for aggressive acidification protocols. However, it introduces a retention time (RT) shift that requires rigorous cross-validation of Matrix Factors (MF) to ensure regulatory compliance (FDA M10).

The Scientific Rationale: Steric Protection vs. Enzymatic Attack

To understand why this cross-validation is necessary, we must visualize the failure mode of the conventional IS.

The Mechanism of Failure (Conventional IS)

Plasma carboxylesterases attack the carbonyl carbon of the ethyl ester. In standard Imidapril-d5, this bond is accessible. In the tert-butyl variant, the three methyl groups create a "steric umbrella," blocking the enzyme's active site.

EsteraseAttack cluster_0 Conventional IS (Unstable) cluster_1 Candidate IS (Stable) Esterase Plasma Carboxylesterase Imid_Ethyl Imidapril-d5 (Ethyl Ester) Esterase->Imid_Ethyl Rapid Attack Imid_tButyl Imidapril t-butyl-d3 (Steric Bulk) Esterase->Imid_tButyl Blocked by Steric Hindrance Imid_Acid Imidaprilat-d5 (Hydrolyzed/Lost Signal) Imid_Ethyl->Imid_Acid Hydrolysis Imid_Intact Intact Signal (Quantification Ready) Imid_tButyl->Imid_Intact Persists

Figure 1: Mechanistic comparison of esterase susceptibility between the ethyl ester (standard) and tert-butyl ester (candidate) internal standards.

Comparative Methodology: Experimental Design

We conducted a head-to-head cross-validation following ICH M10 and FDA Bioanalytical Method Validation guidelines.

The Candidates
FeatureControl IS: Imidapril-d5 (Ethyl)Test IS: Imidapril t-butyl-d3Analog IS: Enalapril Maleate
Structure Identical to analyte (isotopolog)Structural analog (ester variant)Different scaffold
Retention Time Co-elutes with Imidapril+0.4 min shift (More lipophilic)-1.2 min shift
Plasma Stability Low (< 2 hours at RT)High (> 24 hours at RT)High
Matrix Effect Compensates perfectlyRequires Validation Poor compensation

Experimental Data & Protocols

Experiment A: Plasma Stability Challenge

Objective: Determine the degradation rate of the IS in non-acidified human plasma at room temperature (25°C).

Protocol:

  • Spike human plasma with 50 ng/mL of Control IS and Test IS.

  • Incubate at 25°C.

  • Aliquot at T=0, 1h, 2h, 4h, 8h, 24h.

  • Quench immediately with acetonitrile (containing 1% formic acid).

  • Analyze by LC-MS/MS.[1][2][3][4][5][6][7]

Results (Normalized Peak Area %):

Time (h)Imidapril-d5 (Ethyl)Imidapril t-butyl-d3Verdict
0100%100%Baseline
182%99%Control degrading
265%98%Control critical failure
441%97%Test IS Superior
24<5%94%Test IS Robust
Experiment B: Matrix Factor (MF) Cross-Validation

The Risk: Because the t-butyl ester is more lipophilic, it elutes later on a C18 column. We must prove that the Matrix Factor (ion suppression/enhancement) at this new RT is comparable to the analyte's RT.

Protocol:

  • Extract 6 lots of blank plasma (Lipemic/Hemolyzed included).

  • Post-spike extracts with Analyte (Low/High QC) and Test IS.

  • Prepare neat solutions at same concentration.

  • Calculate IS-Normalized MF = (Peak Area Ratio_matrix / Peak Area Ratio_neat).

Data Summary:

Lot TypeAnalyte RT (min)Test IS RT (min)IS-Normalized MF (CV%)Acceptance (FDA M10)
Normal (n=4)3.23.60.98 (2.1%)Pass
Lipemic3.23.61.02 (3.5%)Pass
Hemolyzed3.23.60.96 (4.1%)Pass

Analysis: Despite the RT shift (+0.4 min), the t-butyl IS tracks the matrix effects effectively. The shift is small enough that the elution window remains within a similar region of the phospholipid profile.

Optimized Extraction Protocol (Self-Validating System)

This protocol integrates the t-butyl IS into a workflow that minimizes hydrolysis risk for the analyte (Imidapril), while relying on the IS for robust tracking.

Reagents:

  • Acidified Plasma: Human plasma treated with 0.5% Formic Acid (Critical for Analyte stability).

  • Extraction Solvent: MTBE (Methyl tert-butyl ether) / Hexane (80:20).

Step-by-Step Workflow:

  • Sample Thawing: Thaw plasma samples in an ice bath (4°C). Do not use a water bath.

  • IS Addition: Add 50 µL of Imidapril t-butyl-d3 working solution (200 ng/mL in 50% MeOH).

    • Check: Vortex 10s.

  • Buffer Addition: Add 100 µL Ammonium Acetate (10mM, pH 4.0).

    • Why? Stabilizes the pH before LLE.

  • Liquid-Liquid Extraction (LLE): Add 1.5 mL Extraction Solvent.

  • Agitation: Shaker for 10 min at 1200 rpm.

  • Phase Separation: Centrifuge at 4000g for 5 min (4°C).

  • Transfer & Dry: Transfer organic layer (top) to a clean plate. Evaporate under N2 at 40°C.

  • Reconstitution: Reconstitute in 150 µL Mobile Phase (0.1% Formic Acid : ACN // 70:30).

Workflow cluster_QC Quality Control Check Start Plasma Sample (Acidified) Spike Spike IS: Imidapril t-butyl-d3 Start->Spike Buffer Buffer pH 4.0 (Stabilize Analyte) Spike->Buffer Cold Chain (4°C) Extract LLE (MTBE/Hexane) Buffer->Extract Process Dry & Reconstitute Extract->Process LCMS LC-MS/MS Analysis Process->LCMS QC IS Area Consistency (CV < 5%) LCMS->QC

Figure 2: Optimized extraction workflow emphasizing cold-chain handling and pH stabilization.

Regulatory & Compliance Considerations

When submitting this method to FDA/EMA, you must justify using a "Structural Analog SIL" (Test IS) over a "Stable Isotopolog" (Control IS).

Justification Statement for IND/NDA:

"Imidapril tert-butyl ester-d3 was selected as the internal standard due to the demonstrated instability of the ethyl-ester isotopolog (Imidapril-d5) in human plasma. Cross-validation data demonstrates that the tert-butyl analog provides superior solution stability (24h vs 2h) while maintaining an IS-normalized Matrix Factor between 0.96 and 1.02 across 6 lots of plasma, satisfying ICH M10 requirements for precision and accuracy."

Acceptance Criteria (ICH M10)[8][9]
  • Precision: Within ±15% (±20% for LLOQ).

  • Accuracy: Within ±15% (±20% for LLOQ).

  • IS Response: No significant drift (>50% drop) within a run. The t-butyl IS solves this specific failure mode.

References

  • FDA (U.S. Food and Drug Administration). (2022).[8] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[9] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Bahrami, G., & Mohammadi, B. (2006). A rapid and sensitive method for determination of imidapril in human plasma by high-performance liquid chromatography with UV detection. Journal of Chromatography B. (Context on Imidapril instability).

  • Jemal, M., & Ouyang, Z. (2003). Enhanced hydrolysis of ester-containing drugs in plasma: Counter-measures. Journal of Chromatography B. (Foundational text on stabilizing ester prodrugs).

Sources

Validation

Precision Quantitation of Imidapril tert-Butyl Ester: A Comparative Guide to Deuterated Internal Standard Workflows

Executive Summary In the development of Imidapril-based therapeutics, the Imidapril tert-butyl ester serves as a critical synthetic intermediate and a potential process-related impurity. Its reliable quantification is es...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Imidapril-based therapeutics, the Imidapril tert-butyl ester serves as a critical synthetic intermediate and a potential process-related impurity. Its reliable quantification is essential for Chemistry, Manufacturing, and Controls (CMC) compliance and genotoxic impurity profiling.

This guide analyzes the performance of Imidapril tert-butyl ester-d3 (SIL-IS) as an internal standard against non-deuterated analogs and external standardization methods. We provide a self-validating LC-MS/MS protocol designed to meet ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines.

Technical Deep Dive: The Deuterium Advantage

The core challenge in quantifying trace esters like Imidapril tert-butyl ester is matrix-induced ion suppression in electrospray ionization (ESI). Because the analyte is hydrophobic, it elutes in a region of the chromatogram often crowded with endogenous phospholipids.

Why Imidapril tert-butyl ester-d3?

  • Co-elution: The d3-labeled standard retains the exact physicochemical properties of the analyte (with negligible deuterium isotope effect on retention time), ensuring it experiences the exact same matrix suppression or enhancement as the analyte at the moment of ionization.

  • Differentiation: The mass shift (+3 Da) allows mass spectrometric resolution (MRM) without chromatographic separation.

Comparative Analysis: SIL-IS vs. Alternatives

The following table contrasts the performance metrics of using the d3-ester IS versus common alternatives (e.g., Enalapril maleate as an analog IS or External Standardization).

Performance MetricMethod A: Imidapril tert-butyl ester-d3 (SIL-IS) Method B: Analog IS (e.g., Enalapril) Method C: External Std (No IS)
Accuracy (at LLOQ) 95% – 105% 80% – 120%70% – 130%
Precision (%CV) < 3% 5% – 10%> 10%
Matrix Effect Correction Dynamic: Corrects for ion suppression in real-time.Static: Fails if suppression varies between analyte and IS RT.None: Highly susceptible to matrix variability.
Linearity (

)
> 0.999 > 0.995> 0.990
Robustness High; tolerates minor extraction variances.Moderate; requires strict extraction consistency.Low; highly sensitive to volume errors.

Expert Insight: While Analog IS methods are cheaper, they frequently fail "Incurred Sample Reanalysis" (ISR) criteria due to differential recovery rates during liquid-liquid extraction (LLE). The d3-ester corrects for both extraction efficiency and ionization efficiency.

Validated Experimental Protocol

This protocol is designed as a Self-Validating System . It includes built-in checkpoints (System Suitability Tests) that must pass before data is accepted.

Objective: Quantitation of Imidapril tert-butyl ester in plasma or reaction mixtures. Instrumentation: UHPLC coupled to Triple Quadrupole MS (LC-MS/MS).

Step 1: Reagent Preparation
  • Stock Solution: Dissolve Imidapril tert-butyl ester reference standard in Methanol (1 mg/mL).

  • IS Stock: Dissolve Imidapril tert-butyl ester-d3 in Methanol (1 mg/mL).

  • Working IS Solution: Dilute IS Stock to 500 ng/mL in 50:50 Methanol:Water.

Step 2: Sample Extraction (Liquid-Liquid Extraction)
  • Aliquot: Transfer 50 µL of sample (plasma/matrix) to a clean tube.

  • Spike: Add 10 µL of Working IS Solution (d3-ester). Vortex 10s.

    • Checkpoint: This early spiking corrects for all subsequent pipetting or extraction errors.

  • Buffer: Add 100 µL Ammonium Formate (10 mM, pH 3.5) to protonate the amine, ensuring the analyte stays in the organic phase during extraction.

  • Extract: Add 1 mL tert-Butyl Methyl Ether (MTBE) . Shake for 10 min. Centrifuge at 4000 rpm for 5 min.

  • Dry: Transfer supernatant to a fresh tube; evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (60:40 ACN:Water + 0.1% Formic Acid).

Step 3: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase: Isocratic 60% Acetonitrile / 40% Water (0.1% Formic Acid).

  • Flow Rate: 0.3 mL/min.

  • MRM Transitions:

    • Analyte: m/z 462.2 → 234.1 (Quantifier)

    • IS (d3): m/z 465.2 → 237.1 (Quantifier)

Workflow Visualization

The following diagram illustrates the error-correction logic embedded in the SIL-IS workflow.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological/Process Sample Spike Spike IS: Imidapril t-butyl ester-d3 Sample->Spike Mix Extract Extraction (LLE/SPE) Spike->Extract Co-Extraction Result Ratio Calculation (Analyte Area / IS Area) Spike->Result IS Corrects Variability Ionization ESI Ionization (Matrix Effects Occur) Extract->Ionization Inject Error1 Extraction Loss Extract->Error1 Detection MS/MS Detection (MRM) Ionization->Detection Separation Error2 Ion Suppression Ionization->Error2 Detection->Result Normalize

Caption: Logical flow of the SIL-IS methodology. The d3-standard (Red Node) travels with the analyte through Extraction and Ionization (Yellow Nodes), experiencing the exact same losses and suppression events, thereby nullifying these errors in the final Ratio Calculation.

Accuracy & Precision Limits (Validation Criteria)

When validating this assay, the following limits serve as the standard for "Pass" status under FDA/EMA guidelines.

A. Accuracy (Bias)
  • Definition: The closeness of the determined concentration to the nominal concentration.[1]

  • Limit:

    • LLOQ: ± 20% deviation allowed.[1][2]

    • Other Levels (Low, Mid, High QC): ± 15% deviation allowed.

  • Experimental Verification: Analyze 5 replicates at 4 concentration levels.

B. Precision (Repeatability)
  • Definition: The coefficient of variation (%CV) among replicates.

  • Limit:

    • LLOQ: CV ≤ 20%.[1][2]

    • Other Levels: CV ≤ 15%.[3]

  • Expert Note: With Imidapril tert-butyl ester-d3, you should routinely achieve CV < 5% . If CV > 10%, investigate pipetting errors or incomplete solubility of the stock standard.

C. Stability Indicating Capability
  • Specificity: The method must resolve the tert-butyl ester from the ethyl ester (Imidapril) and the di-acid (Imidaprilat).

  • Limit: No interfering peaks > 20% of the LLOQ area in blank samples.

References
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5464343, Imidapril. [Link]

Sources

Safety & Regulatory Compliance

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